3-Methylpyridine-2-amidoxime
Description
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Structure
3D Structure
Properties
CAS No. |
690632-33-8 |
|---|---|
Molecular Formula |
C7H9N3O |
Molecular Weight |
151.17 g/mol |
IUPAC Name |
N'-hydroxy-3-methylpyridine-2-carboximidamide |
InChI |
InChI=1S/C7H9N3O/c1-5-3-2-4-9-6(5)7(8)10-11/h2-4,11H,1H3,(H2,8,10) |
InChI Key |
UQDFGZCCSCDNSO-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CC=C1)C(=NO)N |
Isomeric SMILES |
CC1=C(N=CC=C1)/C(=N\O)/N |
Canonical SMILES |
CC1=C(N=CC=C1)C(=NO)N |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure and properties of 3-Methylpyridine-2-amidoxime
This technical guide provides an in-depth analysis of 3-Methylpyridine-2-amidoxime , a functionalized pyridine derivative critical in heterocyclic synthesis, coordination chemistry, and pharmaceutical research.[1][2]
Chemical Class: Heterocyclic Amidoxime | CAS: 690632-33-8[1][3]
Executive Summary
3-Methylpyridine-2-amidoxime is a bifunctional building block characterized by the presence of a pyridine ring substituted with a methyl group at the C3 position and an amidoxime moiety at the C2 position.[1][3] It serves as a versatile "privileged scaffold" in drug discovery, primarily as a precursor for 1,2,4-oxadiazoles and as a bidentate ligand in coordination chemistry. Its structural similarity to pralidoxime (2-PAM) suggests potential—though distinct—activity in the reactivation of acetylcholinesterase (AChE) inhibited by organophosphates.[3]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
Nomenclature & Identification
| Parameter | Detail |
| IUPAC Name | N'-Hydroxy-3-methylpyridine-2-carboximidamide |
| Common Name | 3-Methylpyridine-2-amidoxime |
| CAS Number | 690632-33-8 |
| Molecular Formula | C |
| Molecular Weight | 151.17 g/mol |
| SMILES | Cc1cccnc1C(N)=NO |
Physical Properties[1][2][3]
-
Solubility: Soluble in DMSO, Methanol, Ethanol; sparingly soluble in non-polar solvents (Hexane, Et
O).[2] -
Acidity (pKa): The molecule exhibits multiple ionization sites.[1][2][3]
Structural Analysis & Tautomerism
Understanding the tautomeric equilibrium of amidoximes is vital for predicting reactivity and ligand binding modes.[2][3]
Tautomeric Equilibrium
In solution, 3-Methylpyridine-2-amidoxime exists in equilibrium between the amidoxime form (dominant) and the hydroxyamidine form.[1][3] Furthermore, the C=N bond allows for E (trans) and Z (cis) geometric isomers, with the Z-isomer often stabilized by an intramolecular hydrogen bond between the oxime hydroxyl and the pyridine nitrogen.[2]
Figure 1: Tautomeric and geometric equilibria. The Z-isomer is often favored in non-polar solvents due to intramolecular hydrogen bonding between the oxime -OH and the pyridine nitrogen.[1][3]
Synthesis & Manufacturing Protocol
The most robust synthetic route involves the nucleophilic addition of hydroxylamine to 2-cyano-3-methylpyridine.[1][3]
Reaction Scheme
Precursor: 2-Cyano-3-methylpyridine (derived from ammoxidation of 2,3-lutidine).[1][3]
Reagent: Hydroxylamine hydrochloride (NH
Figure 2: Synthetic pathway from nitrile precursor.[1][3] This route typically yields >85% purity before recrystallization.[1][2][3]
Detailed Protocol (Bench Scale)
-
Dissolution: Dissolve 10.0 mmol of 2-cyano-3-methylpyridine in 20 mL of absolute ethanol.
-
Free Base Generation: In a separate flask, dissolve 12.0 mmol of Hydroxylamine HCl in 5 mL water; add 6.0 mmol Na
CO slowly to generate free NH OH. -
Addition: Add the hydroxylamine solution to the nitrile solution.
-
Reflux: Heat the mixture to reflux (approx. 78–80 °C) for 4–6 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).
-
Workup: Evaporate ethanol under reduced pressure. The residue is typically a white solid.[2][3]
-
Purification: Recrystallize from Ethanol/Water (1:1) or Isopropanol to remove unreacted nitrile and salts.[1][2][3]
-
Yield: Expected yield 75–90%.
Reactivity & Applications
Heterocyclic Synthesis (1,2,4-Oxadiazoles)
The primary application of this amidoxime is as a dinucleophile for constructing 1,2,4-oxadiazole rings. Reaction with carboxylic acid derivatives (acid chlorides or esters) followed by thermal cyclodehydration yields 3-(3-methylpyridin-2-yl)-1,2,4-oxadiazoles. These scaffolds are highly valued in medicinal chemistry for their bioisosteric properties to esters and amides.[1][2][3]
Coordination Chemistry
The compound acts as a bidentate ligand (N,N-donor or N,O-donor), forming stable complexes with transition metals (Cu
-
Chelation Mode: The pyridine nitrogen and the amidoxime nitrogen (or oxygen) form a stable 5-membered chelate ring.[1][3]
-
Application: These complexes are investigated for catalytic activity and as models for metalloenzyme active sites.[1][2][3]
Biological Potential (AChE Reactivation)
While quaternary ammonium salts (like 2-PAM) are the standard for reactivating organophosphate-inhibited acetylcholinesterase, uncharged amidoximes like 3-Methylpyridine-2-amidoxime offer superior Blood-Brain Barrier (BBB) permeability.[1][3]
-
Mechanism: The nucleophilic oxime oxygen attacks the phosphorus atom of the phosphorylated enzyme, displacing the toxin and restoring enzyme function.[2][3]
-
Limitation: Lower affinity compared to cationic analogs, often requiring higher doses or structural modification (e.g., quaternization).[2][3]
Analytical Characterization
To validate the synthesis of 3-Methylpyridine-2-amidoxime, the following spectral data should be observed:
| Method | Expected Signals / Characteristics |
| IR Spectroscopy | 3300–3450 cm |
| Mass Spectrometry | ESI-MS (+): m/z 152.1 [M+H] |
References
-
Sigma-Aldrich. 3-Methylpyridine-2-carboxamidoxime Product Specification.Link[1][3]
-
PubChem. Compound Summary: 3-Methylpyridine-2-amidoxime.[1][3] National Library of Medicine.[3] Link[3]
-
Bernasconi, C. F., et al. Nucleophilic addition to nitriles: Kinetics and mechanism.[3] Journal of Organic Chemistry.[2][3] (General mechanism reference).
-
Oakwood Chemical. Safety Data Sheet: 3-Methylpyridine-2-amidoxime.[1][3][4]Link[3]
-
Worek, F., et al. Reactivation of organophosphate-inhibited human acetylcholinesterase by bispyridinium oximes.[3] Archives of Toxicology.[2][3] (Contextual reference for amidoxime activity).
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A Technical Guide to the Steric Effects of the Methyl Group in 3-Methylpyridine-2-amidoxime Ligands
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the nuanced field of coordination chemistry and medicinal agent development, the subtle modification of a ligand's structure can precipitate profound changes in its chemical behavior and biological efficacy. This guide focuses on 3-Methylpyridine-2-amidoxime, a heterocyclic ligand of significant interest. We will explore the pivotal role of the methyl group at the 3-position of the pyridine ring. This substitution, while seemingly minor, introduces significant steric effects that fundamentally alter the ligand's coordination geometry, stability of its metal complexes, and, consequently, its potential applications. Through a synthesis of experimental data and computational insights, this document will elucidate the causality behind these steric effects, offering a predictive framework for the rational design of next-generation catalysts, therapeutics, and separation agents.
Introduction to Amidoxime Ligands and Steric Engineering
Amidoximes are a versatile class of organic compounds characterized by the presence of both a hydroxyimino and an amino group attached to the same carbon atom.[1][2] This unique functional group arrangement makes them potent building blocks in medicinal chemistry and coordination chemistry.[1][2] Pyridine-based amidoximes, in particular, are excellent chelating agents for a variety of metal ions due to the presence of multiple nitrogen and oxygen donor atoms.[3][4][5] Their applications are diverse, ranging from the extraction of valuable metals like uranium from seawater to the development of novel therapeutic agents.[6][7]
The Hypothesis: Strategic Steric Hindrance
The introduction of a methyl group onto the pyridine ring, specifically at the 3-position adjacent to the coordinating nitrogen, is a deliberate structural modification. The central hypothesis of this guide is that this methyl group acts as a "steric shield," influencing the ligand's approach to a metal center. This can lead to several predictable outcomes:
-
Distortion of Coordination Geometry: The steric bulk of the methyl group can prevent the ligand from adopting an ideal coordination geometry, leading to strained and distorted metal complexes.[8][9]
-
Modulation of Complex Stability: Steric hindrance can decrease the stability of the resulting metal complex by introducing repulsive forces between the ligand and other coordinated molecules.[10][11]
-
Altered Reactivity and Selectivity: By controlling the accessibility of the metal center, steric effects can influence the catalytic activity and substrate selectivity of the complex.[12][13]
This guide will systematically explore these effects, providing both the theoretical underpinnings and the practical methodologies to investigate them.
Synthesis and Characterization of 3-Methylpyridine-2-amidoxime
The journey to understanding the steric effects of 3-Methylpyridine-2-amidoxime begins with its synthesis and rigorous characterization.
Synthetic Pathway
The most common and efficient method for the synthesis of amidoximes is the reaction of a nitrile with hydroxylamine.[14][15] In the case of 3-Methylpyridine-2-amidoxime, the starting material is 3-methyl-2-cyanopyridine.
Experimental Protocol: Synthesis of 3-Methylpyridine-2-amidoxime
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-methyl-2-cyanopyridine (1.0 equivalent) in ethanol.
-
Reagent Addition: To this solution, add hydroxylamine hydrochloride (1.5 equivalents) and sodium carbonate (1.5 equivalents) dissolved in a minimal amount of water. Rationale: Sodium carbonate acts as a base to liberate free hydroxylamine from its hydrochloride salt, which is the active nucleophile.
-
Reflux: Heat the reaction mixture to reflux for 3-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 3-Methylpyridine-2-amidoxime as a crystalline solid.[14]
Spectroscopic and Structural Characterization
Confirmation of the synthesized product's identity and purity is achieved through a combination of spectroscopic techniques and, ideally, single-crystal X-ray diffraction.
| Technique | Key Observables for 3-Methylpyridine-2-amidoxime |
| ¹H NMR | Signals corresponding to the pyridine ring protons, a singlet for the methyl group protons, and a broad singlet for the -NH₂ protons. |
| ¹³C NMR | Resonances for the five distinct pyridine ring carbons (including the one bearing the methyl group and the one bearing the amidoxime group), and the methyl carbon. |
| FT-IR | Characteristic stretching vibrations for O-H, N-H, C=N (oxime), and pyridine ring C=N and C=C bonds.[16] |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of C₇H₉N₃O. |
| X-ray Crystallography | Provides unequivocal proof of structure, including bond lengths, bond angles, and the conformation of the amidoxime group relative to the pyridine ring.[17] |
The Impact of Steric Hindrance on Coordination Chemistry
The true measure of the methyl group's influence is observed when the ligand interacts with a metal ion. A comparative analysis with the unsubstituted pyridine-2-amidoxime is crucial to isolate the steric effects.
Distorted Coordination Geometries
In an unhindered ligand like pyridine-2-amidoxime, coordination to a metal ion like Cu(II) or Ag(I) can result in a well-defined geometry, such as square planar or linear.[17] However, the presence of the 3-methyl group in 3-Methylpyridine-2-amidoxime introduces a steric clash with other ligands or even with other molecules of itself in the coordination sphere.
This steric repulsion can force a distortion from the ideal geometry. For example, a typically square planar complex might be forced into a distorted tetrahedral geometry to accommodate the bulky methyl groups.[9] This distortion can be quantified through X-ray crystallography by comparing key bond angles and dihedral angles between the substituted and unsubstituted ligand complexes.
Thermodynamic Consequences
Steric hindrance is not just a geometric phenomenon; it has significant thermodynamic consequences. The formation of a metal-ligand complex is governed by the change in Gibbs free energy (ΔG), which is composed of both enthalpic (ΔH) and entropic (ΔS) contributions.
A study on cadmium(II) complexes with methyl-substituted pyridines demonstrated that steric hindrance from methyl groups lowers the formation constants of the complexes.[10] This decrease was primarily attributed to a less favorable entropy change, suggesting a loss of rotational freedom for the coordinated ligand.[10]
| Parameter | Unhindered Ligand | 3-Methyl-Substituted Ligand | Rationale |
| Formation Constant (K_f) | Higher | Lower | Steric repulsion destabilizes the complex.[10] |
| Enthalpy Change (ΔH) | More Favorable | Less Favorable | Strain energy in the distorted complex weakens the metal-ligand bonds. |
| Entropy Change (ΔS) | More Favorable | Less Favorable | The bulky methyl group restricts the rotational freedom of the ligand upon coordination.[10] |
Computational Modeling
Density Functional Theory (DFT) calculations are a powerful tool for visualizing and quantifying steric effects.[13][17] By building computational models of both the substituted and unsubstituted ligand complexes, we can:
-
Calculate Strain Energies: Determine the energetic penalty associated with the distorted geometry.
-
Visualize Steric Maps: Generate maps, such as the percent buried volume (%VBur), which quantify the space occupied by the ligand around the metal center.[18][19]
-
Analyze Molecular Orbitals: Understand how steric strain affects the electronic structure and bonding between the metal and the ligand.
These computational approaches provide a microscopic view that complements experimental findings and aids in the predictive design of new ligands.[13]
Implications for Drug Development and Material Science
The ability to tune the properties of a metal complex through steric engineering has significant practical implications.
-
In Drug Development: Many metalloenzymes are targets for drug therapy. A ligand designed to coordinate with the metal ion in the active site can act as an inhibitor. By introducing steric bulk, as with the 3-methyl group, it is possible to enhance the selectivity of the inhibitor for its target enzyme over other metalloenzymes, thereby reducing off-target effects. Coordination compounds have shown promise as antimicrobial, antifungal, and anticancer agents.[20] Silver(I) complexes, for instance, have demonstrated notable antimicrobial activity.[17][21] The specific geometry and stability of these complexes, influenced by steric factors, can directly impact their biological efficacy.[21]
-
In Material Science and Separation: The selectivity of a ligand for one metal ion over another is often the basis for separation and extraction technologies.[12] Amidoxime-based materials are particularly noted for their ability to sequester actinide elements.[7] The steric profile of the ligand can be tailored to preferentially bind to ions of a specific size, leading to more efficient separation processes. For example, a sterically hindered ligand might selectively bind to a larger metal ion that can better accommodate the steric bulk, while excluding smaller ions.[9]
Conclusion and Future Outlook
The methyl group in 3-Methylpyridine-2-amidoxime is far from a passive spectator in its coordination chemistry. It is a potent modulator of structure, stability, and reactivity. By introducing controlled steric hindrance, it provides a mechanism to fine-tune the properties of the resulting metal complexes. This guide has outlined the synthetic and analytical methodologies required to study these effects and has highlighted their profound implications in applied scientific fields.
Future research should focus on a systematic exploration of other substituents at the 3-position to create a library of ligands with varying degrees of steric bulk. This would allow for the development of quantitative structure-activity relationships (QSARs) that could guide the rational design of ligands for specific applications, from highly selective anticancer drugs to next-generation materials for critical metal recovery.
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Ishiguro, S., & Ohtaki, H. (1985). Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides. Journal of the Chemical Society, Dalton Transactions, (10), 2025. [Link]
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Kaur, G., Manda, K., et al. (2023). Ligand-Induced Self-Assembly of Clusters by Pyridine–Amine–Carboxylate Frameworks of 3D Transition Metals: Structural and Magnetic Aspects. Magnetochemistry. [Link]
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Fu, Y., et al. (2021). Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)‐Based Metal–Organic Polyhedra. Angewandte Chemie. [Link]
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Papatriantafyllopoulou, C., et al. (2022). Mixed 3d-3d'-Metal Complexes: A Dicobalt(III)Iron(III) Coordination Cluster Based on Pyridine-2-Amidoxime. Molecules. [Link]
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Zuccaccia, D., et al. (2023). A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. Polymers. [Link]
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Clement, B., et al. (2007). Recent developments in the chemistry and in the biological applications of amidoximes. Current Medicinal Chemistry. [Link]
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Zhang, X., et al. (2012). Steric and Stereochemical Modulation in Pyridyl- and Quinolyl-Containing Ligands. International Journal of Molecular Sciences. [Link]
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Senejani, A. G., & Ebrahimi, A. (2014). Hydrogen bonding interaction of methyl-substituted pyridines with thioacetamide: Steric hindrance of methyl group. Journal of Molecular Structure. [Link]
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Ülküseven, B., et al. (2010). Synthesis, crystal structure, quantum chemical calculations, DNA interactions, and antimicrobial activity of [Ag(2-amino-3-methylpyridine)(2)]NO(3) and [Ag(pyridine-2-carboxaldoxime)NO(3)]. Journal of Inorganic Biochemistry. [Link]
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Milos, A., et al. (2021). Reactivity and Steric Parameters from 2D to 3D Bulky Pyridines: Increasing Steric Demand at Nitrogen with Chiral Azatriptycenes. Angewandte Chemie. [Link]
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Milos, A., et al. (2021). Reactivity and Steric Parameters from 2D to 3D Bulky Pyridines : Increasing Steric Demand at Nitrogen with Chiral Azatriptycenes. Angewandte Chemie. [Link]
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Al-Juboori, A. M. (2014). Synthesis of Some Heterocyclic Compounds from Amidoxime and Imidate. Journal of Al-Nahrain University. [Link]
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Clement, B., et al. (2007). Recent Developments in the Chemistry and in the Biological Applications of Amidoximes. Current Medicinal Chemistry. [Link]
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Wang, C., et al. (2021). Theoretical insights into the possible applications of amidoxime-based adsorbents in neptunium and plutonium separation. Dalton Transactions. [Link]
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Wrzosek, M., et al. (2021). The Synthesis and Evaluation of Amidoximes as Cytotoxic Agents on Model Bacterial E. coli Strains. Materials. [Link]
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Thabault, O., et al. (2020). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules. [Link]
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Zhang, H., et al. (2024). 3-Methylpyridine: Synthesis and Applications. Chemistry – An Asian Journal. [Link]
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Papatriantafyllopoulou, C., et al. (2008). A novel ferromagnetic Ni12 complex from the use of pyridine-2-amidoxime. Dalton Transactions. [Link]
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Bolotin, D. S., et al. (2016). Coordination chemistry and metal-involving reactions of amidoximes: Relevance to the chemistry of oximes and oxime ligands. Coordination Chemistry Reviews. [Link]
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Ahmed, S., et al. (2023). Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II): Structure and Biological Applications. Molecules. [Link]
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Renou, J., et al. (2014). 3-hydroxy-2-pyridine aldoxime, 3-hydroxy-2-pyridine amidoxime, and phenyl-tetrahydroisoquinoline-3-hydroxy-2-pyridine aldoxime AChE reactivators. Bioorganic & Medicinal Chemistry Letters. [Link]
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Li, Y., et al. (2021). Ag(I) Pyridine-Amidoxime Complex as the Catalysis Activity Domain for the Rapid Hydrolysis of Organothiophosphate-Based Nerve Agents: Mechanistic Evaluation and Application. ACS Applied Materials & Interfaces. [Link]
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Murei, M. N., et al. (2023). Application of Coordination Compounds in Drug Development: An Inclusive Review of Antimicrobial, Antifungal, Antidiabetic and Anticancer. Oriental Journal of Chemistry. [Link]
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Physicochemical Characterization & Solubility Profiling: 3-Methylpyridine-2-amidoxime
Executive Summary
This guide provides a technical analysis of the solubility profile of 3-Methylpyridine-2-amidoxime (CAS: 690632-33-8 / 59024-03-8 derivatives).[1][2][3] As a critical intermediate in the synthesis of 1,2,4-oxadiazoles and a potential ligand for metallo-pharmaceuticals, understanding its solubility landscape is essential for optimizing reaction yields, purification protocols, and bioavailability assessments.[2][3]
This document moves beyond simple data listing to explore the causality of solubility—how the steric hindrance of the 3-methyl group interacts with the amphoteric nature of the amidoxime moiety to dictate solvent compatibility.[1][3]
Part 1: Molecular Architecture & Solubility Determinants[1][2]
To predict and manipulate the solubility of 3-Methylpyridine-2-amidoxime, we must first deconstruct its structural determinants.[1][2][3]
The Amphoteric Challenge
Unlike simple pyridines, this molecule possesses three distinct ionization sites that create a pH-dependent solubility switch:
-
Pyridine Nitrogen (
): A weak base ( ).[1][2][3] Protonation significantly enhances aqueous solubility.[1][2][3] -
Amidoxime Amine (
): Very weak base; generally remains neutral in physiological ranges.[1][2][3] -
Amidoxime Hydroxyl (
): Weakly acidic ( ).[1][2][3] Deprotonation at high pH creates an anionic species, restoring water solubility.[1][2]
The "Ortho-Effect" (3-Methyl Group)
The methyl group at the 3-position is not merely a lipophilic add-on; it exerts steric influence .[1][3] It forces the amidoxime group out of planarity with the pyridine ring.[1][3]
-
Impact on Crystallinity: This twisting reduces
- stacking efficiency in the crystal lattice compared to the non-methylated parent, theoretically lowering the melting point and increasing solubility in organic solvents.[1][2][3] -
Impact on Lipophilicity: The methyl group increases the partition coefficient (
), making the compound more compatible with chlorinated solvents and ethers than its unmethylated analogs.[1][2][3]
Part 2: Solubility Profile (Organic vs. Water)[1]
The following profile categorizes solvent compatibility based on dielectric constants and hydrogen-bonding capabilities.
Table 1: Solubility Landscape
| Solvent Class | Representative Solvents | Solubility Prediction | Mechanistic Insight |
| Aqueous (Acidic) | 0.1M HCl, Phosphate Buffer (pH < 4) | High (> 10 mg/mL) | Protonation of the pyridine nitrogen breaks crystal lattice energy via ion-dipole interactions.[1][2][3] |
| Aqueous (Neutral) | Water, PBS (pH 7.[1][2]4) | Moderate/Low | The molecule exists largely as a neutral species.[1][2][3] The hydrophobic methyl-pyridine core competes with the polar amidoxime tail.[1][2][3] |
| Aqueous (Basic) | 0.1M NaOH (pH > 12) | High | Deprotonation of the oxime -OH forms a soluble anion.[1][2][3] |
| Polar Aprotic | DMSO, DMF, DMAc | Very High (> 50 mg/mL) | Excellent disruption of intermolecular H-bonds; ideal for stock solution preparation.[1][2][3] |
| Polar Protic | Methanol, Ethanol | Good | Solvation occurs via H-bonding to the amidoxime; solubility decreases as alcohol chain length increases.[1][2][3] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | The 3-methyl group enhances lipophilicity, making DCM a viable extraction solvent.[1][2][3] |
| Non-Polar | Hexane, Heptane | Insoluble (< 0.1 mg/mL) | Lack of dipole interaction; lattice energy dominates.[1][2][3] |
Part 3: Experimental Determination Protocols
As a scientist, relying on literature values is insufficient for critical development. You must validate solubility in your specific matrix.[1][2][3] Below are the two industry-standard protocols.
Protocol A: Thermodynamic Solubility (The Gold Standard)
Use this for formulation development and final physical property validation.[1][3]
Principle: Equilibrium is established between the solid compound and the solvent over 24–48 hours.[1][2][3]
-
Preparation: Weigh excess solid 3-Methylpyridine-2-amidoxime (~5 mg) into a chemically resistant glass vial (borosilicate).
-
Solvent Addition: Add 0.5 mL of the target solvent (e.g., pH 7.4 buffer).[1][2][3]
-
Equilibration:
-
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter using a PVDF syringe filter (0.22 µm). Note: Pre-saturate the filter to prevent drug loss due to adsorption.[1][3]
-
Quantification: Analyze the supernatant via HPLC-UV (254 nm) against a standard curve prepared in DMSO.
Protocol B: Kinetic Solubility (High-Throughput Screening)
Use this for early-stage biological assay validation.[1][2][3]
Principle: Measures the precipitation point when a DMSO stock is spiked into an aqueous buffer.[1][2][3][4]
-
Stock Prep: Prepare a 10 mM stock solution in DMSO.
-
Spiking: Add the stock solution stepwise into a buffer (e.g., PBS) to reach final concentrations of 10, 50, 100 µM.
-
Detection: Measure turbidity using a nephelometer or UV-plate reader (absorbance at 600 nm indicates precipitation).[1][2][3]
-
Result: The concentration immediately preceding the onset of turbidity is the "Kinetic Solubility Limit."[1][2][3]
Part 4: Visualizations
Diagram 1: Solubility Determination Workflow
This flowchart illustrates the decision matrix for selecting the correct solubility assay based on your research stage.
Caption: Decision tree for selecting Kinetic vs. Thermodynamic solubility protocols based on development phase.
Diagram 2: pH-Dependent Speciation
Understanding the ionization state is critical for aqueous extraction and purification.[1][2][3]
Caption: Speciation of 3-Methylpyridine-2-amidoxime across the pH scale, highlighting regions of maximum solubility.
Part 5: Implications for Drug Development
Synthesis & Purification
-
Reaction Solvent: Use Ethanol or DMSO for reactions involving the amidoxime group to ensure homogeneity.[1][2][3]
-
Work-up: To extract the product from an aqueous reaction mixture, adjust the pH to ~8.0 (neutral species dominates) and extract with Dichloromethane (DCM) or Ethyl Acetate .[1][2][3] The 3-methyl group provides enough lipophilicity for efficient partitioning into the organic phase.[1][2][3]
Formulation
-
Salt Formation: To improve oral bioavailability, convert the neutral amidoxime into a salt (e.g., Hydrochloride or Mesylate) to target the "Cationic" solubility window shown in Diagram 2.[1][2][3]
-
Co-solvents: For intravenous (IV) formulation, avoid pure aqueous buffers.[1][2][3] Use a co-solvent system such as PEG400 (10-20%) or Captisol® , which aligns with the compound's moderate LogP.[1][2][3]
References
-
Enamine. Shake-Flask Aqueous Solubility Assay (Kinetic or Thermodynamic).[1][2][3][4] Retrieved from [1]
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 690632-33-8, 3-Methylpyridine-2-amidoxime.[1][2][3] Retrieved from [1]
-
Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients.[1][2][3] Retrieved from [1]
-
Williams, R. pKa Data Compiled for Pyridine and Amidoxime Derivatives.[1][2][3] Organic Chemistry Data.[1][2][3] Retrieved from [1]
Sources
A Technical Guide to the Theoretical Calculation of 3-Methylpyridine-2-amidoxime Molecular Orbitals
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methylpyridine-2-amidoxime is a heterocyclic compound of significant interest due to the versatile chemical reactivity of the amidoxime functional group, making it a valuable scaffold in medicinal chemistry and materials science.[1][2][3] Understanding the electronic structure of this molecule, particularly the spatial distribution and energy levels of its molecular orbitals, is paramount for predicting its reactivity, stability, and potential interactions with biological targets. This guide provides a comprehensive, in-depth protocol for the theoretical calculation of the molecular orbitals of 3-Methylpyridine-2-amidoxime using quantum mechanical methods. We will delve into the rationale behind the selection of computational methodologies, detailing a step-by-step workflow from molecular geometry optimization to the analysis of frontier molecular orbitals.
Introduction: The Significance of Molecular Orbitals in Drug Design
Molecular Orbital (MO) theory is a cornerstone of modern chemistry, providing a framework for understanding the electronic structure and properties of molecules.[4] In the context of drug design and development, the analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), offers profound insights into a molecule's chemical behavior.[5][6]
-
HOMO: The outermost orbital containing electrons. It is associated with the molecule's ability to donate electrons, making it a crucial factor in reactions with electrophiles and in forming charge-transfer complexes.[7]
-
LUMO: The innermost orbital devoid of electrons. It represents the molecule's ability to accept electrons, governing its reactivity towards nucleophiles.[7]
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical descriptor of molecular stability and reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive.[8]
For a molecule like 3-Methylpyridine-2-amidoxime, which possesses multiple potential sites for interaction (the pyridine nitrogen, the amidoxime group), a detailed understanding of its molecular orbitals can guide the synthesis of derivatives with tailored electronic properties for enhanced biological activity.[1]
Foundational Theory: Selecting the Right Computational Approach
The accurate calculation of molecular orbitals relies on solving the Schrödinger equation, which is only possible for the simplest of systems. Therefore, we must employ approximations. The two most prevalent ab initio and related methods in computational chemistry are Hartree-Fock (HF) theory and Density Functional Theory (DFT).[9][10][11]
-
Hartree-Fock (HF) Theory: This method approximates the many-electron wavefunction as a single Slater determinant.[11] It treats electron-electron repulsion in an averaged way, neglecting electron correlation. While computationally less expensive than more advanced methods, this neglect can lead to inaccuracies, especially for systems with significant electron correlation.[12]
-
Density Functional Theory (DFT): DFT is a powerful alternative that calculates the total energy of a system based on its electron density.[13] In principle, DFT can provide an exact solution. In practice, the exact form of the exchange-correlation functional is unknown and must be approximated. Hybrid functionals, such as B3LYP, which incorporate a portion of the exact exchange from HF theory, have proven to be highly effective for a wide range of organic molecules.[14][15]
Causality Behind Method Selection: For 3-Methylpyridine-2-amidoxime, a molecule with heteroatoms and potential for electron delocalization, DFT with a hybrid functional like B3LYP is generally the preferred choice. It offers a good balance of computational cost and accuracy, capturing a significant portion of the electron correlation effects that are important for describing the electronic structure of such systems.[14][16]
Experimental Protocol: A Step-by-Step Computational Workflow
This section outlines a detailed protocol for calculating the molecular orbitals of 3-Methylpyridine-2-amidoxime using the Gaussian or ORCA quantum chemistry software packages.[17]
3.1. Step 1: Molecular Structure Input
The first step is to generate a 3D structure of 3-Methylpyridine-2-amidoxime. This can be done using a molecular building program like Avogadro or by obtaining the structure from a chemical database. The empirical formula is C7H9N3O.[18]
3.2. Step 2: Geometry Optimization
The initial structure is likely not at its lowest energy conformation. Therefore, a geometry optimization must be performed to find the most stable arrangement of atoms.
-
Methodology:
-
Select the Level of Theory: B3LYP is a robust choice for the exchange-correlation functional.[14]
-
Choose a Basis Set: A Pople-style basis set like 6-311++G(d,p) is recommended. The '++' indicates the inclusion of diffuse functions on all atoms, which are important for describing lone pairs and anions. The '(d,p)' denotes the addition of polarization functions, which allow for more flexibility in the orbital shapes.[16][19]
-
Initiate the Calculation: Run the geometry optimization calculation. The software will iteratively adjust the atomic coordinates to minimize the total energy of the molecule.
-
Verify the Minimum: After the optimization converges, a frequency calculation should be performed. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.[19]
-
3.3. Step 3: Molecular Orbital Calculation
Once the optimized geometry is obtained, the molecular orbitals can be calculated.
-
Methodology:
-
Use the Optimized Geometry: Perform a single-point energy calculation using the optimized coordinates from the previous step.
-
Employ the Same Level of Theory and Basis Set: Consistency in the theoretical model is crucial for reliable results.
-
Request Orbital Output: Ensure that the input file for the calculation includes keywords to save the molecular orbital information, typically in a checkpoint or formatted checkpoint file (for Gaussian) or a .gbw file (for ORCA).[20]
-
3.4. Step 4: Visualization and Analysis
The final step involves visualizing and analyzing the calculated molecular orbitals.
-
Methodology:
-
Use Visualization Software: Programs like GaussView, VMD, or Molekel can be used to read the output file and generate 3D representations of the molecular orbitals.[20][21]
-
Identify HOMO and LUMO: The output file will list the energies of all molecular orbitals. Identify the HOMO (the highest energy occupied orbital) and the LUMO (the lowest energy unoccupied orbital).[20]
-
Analyze Orbital Shapes: Examine the spatial distribution of the HOMO and LUMO. This will reveal which atoms contribute most to these frontier orbitals and provide insights into the molecule's reactive sites.
-
Calculate the HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key parameter for assessing chemical reactivity and stability.[8]
-
Data Presentation and Expected Results
The results of the theoretical calculations can be summarized in a clear and concise manner.
Table 1: Calculated Molecular Orbital Energies for 3-Methylpyridine-2-amidoxime
| Molecular Orbital | Energy (Hartree) | Energy (eV) |
| LUMO+1 | Value | Value |
| LUMO | Value | Value |
| HOMO | Value | Value |
| HOMO-1 | Value | Value |
| HOMO-LUMO Gap | Value | Value |
Note: The values in this table are placeholders and would be populated with the actual results from the quantum chemical calculation.
Interpretation of Frontier Orbitals:
-
HOMO: It is anticipated that the HOMO of 3-Methylpyridine-2-amidoxime will be primarily localized on the amidoxime group and the pyridine ring, reflecting the presence of lone pairs on the nitrogen and oxygen atoms and the π-system of the ring.
-
LUMO: The LUMO is expected to have significant contributions from the π* anti-bonding orbitals of the pyridine ring, indicating that this region is susceptible to nucleophilic attack.
Visualization of the Computational Workflow
The following diagram illustrates the logical flow of the theoretical calculation process.
Caption: Computational workflow for molecular orbital analysis.
Conclusion
This technical guide has provided a comprehensive framework for the theoretical calculation of the molecular orbitals of 3-Methylpyridine-2-amidoxime. By following the detailed protocol and understanding the rationale behind the methodological choices, researchers can gain valuable insights into the electronic structure of this important molecule. The analysis of frontier molecular orbitals, in particular, offers a powerful tool for predicting chemical reactivity and guiding the design of novel compounds with desired properties for applications in drug development and materials science. The self-validating nature of the protocol, including the verification of the energy minimum through frequency analysis, ensures the trustworthiness and scientific integrity of the obtained results.
References
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Pharmacy 180. (n.d.). Rational Approach to Drug Design. Retrieved from [Link]
-
Elsevier. (n.d.). Molecular Orbital Theory In Drug Research - 1st Edition. Retrieved from [Link]
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Fernández, I., & Frenking, G. (2020). Halogen Bonds in Ligand-Protein Systems: Molecular Orbital Theory for Drug Design. Journal of Chemical Information and Modeling, 60(3), 1433–1443. [Link]
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Fernández, I., & Frenking, G. (2020). Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design. Journal of Chemical Information and Modeling, 60(3), 1433-1443. [Link]
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Naeem, S., et al. (2021). Determination of the pKa values of some pyridine derivatives by computational methods. ResearchGate. [Link]
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Lestari, D., & Aziz, H. A. (2022). Thermodynamics Theoretical Investigation for Synthesis of Pyridine from Pyrylium Salt using Density Functional Theory. Journal of Physics: Conference Series, 2309, 012028. [Link]
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Duston, T. B., et al. (2022). Pyridine interaction with γ-CuI: synergy between molecular dynamics and molecular orbital approaches to molecule/surface interactions. Physical Chemistry Chemical Physics, 24(13), 7868-7878. [Link]
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Ramirez, J. A., et al. (2012). Molecular Modeling Optimization of Anticoagulant Pyridine Derivatives. International Journal of Molecular Sciences, 13(5), 6327-6339. [Link]
- Google Patents. (2014). Nitrile and amidoxime compounds and methods of preparation for semiconductor processing.
-
Reddit. (2024). Orca vs Gaussian. Retrieved from [Link]
-
Chemistry Stack Exchange. (2024). Comparing Gaussian 16 and ORCA 5.0.3 single point energy calculations. Retrieved from [Link]
-
ResearchGate. (2020). Is it universally accepted to use DFT (B3LYP) method with 6-311G basis set to optimize organic structure compounds? Retrieved from [Link]
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Grimme, S., et al. (2008). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of computational chemistry, 29(6), 891-900. [Link]
-
Scientific Research Publishing. (2013). Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors. Retrieved from [Link]
-
ChemRxiv. (2021). Benchmarking Density Functionals, Basis Sets, and Solvent Models in Predicting Thermodynamic Hydricities of Organic Hydrides. Retrieved from [Link]
-
Reddit. (2016). ubiquity of B3LYP/6-31G. Retrieved from [Link]
-
Biointerface Research in Applied Chemistry. (2022). Theoretical Approach Using DFT Calculations of Novel Oxime Derivatives. Retrieved from [Link]
-
YouTube. (2025). How to Visualize Molecular Orbitals (MOs) from Cube Files in GaussView & VMD. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 3-Methylpyridine-2-amidoxime. Retrieved from [Link]
-
Nature. (2023). Molecular orbital and topological electron density study of n → π interactions: amides and thioamides cases*. Retrieved from [Link]
-
University of Cambridge. (n.d.). Molecular orbital theory. Retrieved from [Link]
-
ORCA Manual. (n.d.). Orbital and Density Plots. Retrieved from [Link]
-
FACCTs. (n.d.). Orbital and Density Plots. Retrieved from [Link]
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ANU Research School of Chemistry. (n.d.). DENSITY FUNCTIONAL THEORY (DFT), HARTREE-FOCK (HF), AND THE SELF-CONSISTENT FIELD. Retrieved from [Link]
-
International Journal of Advanced Research. (2013). Quantum Chemical Calculations of Molecular Structure, Electronic, Thermodynamic and Non-linear optical properties of 2-amino-3-nitro-6-methyl pyridine. Retrieved from [Link]
-
MDPI. (2021). Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. Retrieved from [Link]
-
arXiv. (2019). Fully numerical Hartree–Fock and density functional calculations. I. Atoms. Retrieved from [Link]
-
Nature. (2023). Better performance of Hartree–Fock over DFT: a quantum mechanical investigation on pyridinium benzimidazolate types of zwitterions in the light of localization/delocalization issues. Retrieved from [Link]
-
Wikipedia. (n.d.). Hartree–Fock method. Retrieved from [Link]
-
ACS Publications. (2023). The Importance of the Density Functional Theory Exchange–Correlation Hartree–Fock Term in Magnetic Resonance. Retrieved from [Link]
-
ACS Publications. (2016). The Chemistry of Amidoximes and Related Compounds. Retrieved from [Link]
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- 20. youtube.com [youtube.com]
- 21. 7.54. Orbital and Density Plots - ORCA 6.0 Manual [faccts.de]
Toxicity and safety data sheets (SDS) for 3-Methylpyridine-2-amidoxime
Executive Summary & Strategic Context
3-Methylpyridine-2-amidoxime (CAS: 690632-33-8) represents a critical structural motif in medicinal chemistry, particularly in the development of metallo-enzyme inhibitors and reactivators of acetylcholinesterase (AChE) inhibited by organophosphates. While often treated as a generic intermediate, its specific functional group chemistry—combining a basic pyridine ring with a potentially reactive amidoxime moiety—demands a nuanced safety approach.
As researchers, we often encounter "data deserts" for intermediates like this. Unlike finalized drug candidates, comprehensive toxicological dossiers (chronic tox, teratogenicity) rarely exist. Therefore, this guide adopts the "Conservative Safety Principle," prioritizing the most severe reported hazard classifications (Acute Toxicity Category 3) over milder irritant data to ensure maximum personnel protection.
Chemical Identity & Physicochemical Profiling
Understanding the physical state is the first line of defense. 3-Methylpyridine-2-amidoxime is a solid at room temperature, which dictates that inhalation of dust is the primary exposure vector during initial weighing.
| Parameter | Data Point | Technical Implication |
| IUPAC Name | N'-Hydroxy-3-methylpyridine-2-carboximidamide | Defines chemical structure for search.[1] |
| CAS Number | 690632-33-8 | Unique identifier for inventory tracking. |
| Molecular Weight | 151.17 g/mol | Low MW facilitates rapid skin permeation. |
| Physical State | Solid (Crystalline) | Dust generation risk during transfer.[2] |
| Melting Point | 92–94 °C | Thermally stable at RT, but avoid high-heat drying. |
| Solubility | DMSO, Methanol, Ethanol | Organic solvents increase skin absorption risk. |
| pKa (Calc) | ~3.5 (Pyridine N), ~11 (Oxime OH) | Amphoteric nature; pH-dependent solubility. |
Hazard Identification: The "Data Conflict"
A critical analysis of supplier SDSs reveals a discrepancy. Some sources classify this compound merely as an irritant (H315/H319), while others flag it for Acute Toxicity (Oral) . In high-integrity safety environments, we always validate against the highest risk.
Core GHS Classifications (Conservative Approach)
-
Acute Toxicity, Oral (Category 3): H301 – Toxic if swallowed.
-
Skin Corrosion/Irritation (Category 2): H315 – Causes skin irritation.[3][4]
-
Serious Eye Damage/Irritation (Category 2A): H319 – Causes serious eye irritation.[4]
-
STOT - Single Exposure (Category 3): H335 – May cause respiratory irritation.[2]
The "Hidden" Hazard: Thermal Instability
Amidoximes are precursors to 1,2,4-oxadiazoles and can undergo Tiemann rearrangement or decomposition at elevated temperatures.
-
Risk: Runaway exotherm during scale-up synthesis or vacuum drying above 100°C.
-
Control: Ensure Differential Scanning Calorimetry (DSC) is performed before heating >50g batches.
Toxicological Mechanisms: The "Why" Behind the Hazard
To understand the toxicity, we must look at the metabolic fate of the amidoxime group. This is not just a static molecule; it is a "pro-drug" moiety processed by specific mitochondrial enzymes.
The mARC Pathway
The primary metabolic route for amidoximes involves the Mitochondrial Amidoxime Reducing Component (mARC) . This enzyme system reduces the N-hydroxylated structure back to an amidine.
-
Mechanism: The N-O bond is cleaved.
-
Toxicity Consequence: While the amidoxime itself is polar, the resulting amidine is often more basic and can exhibit different binding profiles to ion channels or DNA.
Nitric Oxide (NO) Release
Under oxidative stress or specific enzymatic conditions (CYP450), amidoximes can undergo oxidative cleavage to release Nitric Oxide.[5][6]
-
Acute Effect: Vasodilation (hypotension) if absorbed in significant quantities.
Visualization: Metabolic Fate & Toxicity Pathways
The following diagram illustrates the divergent pathways that dictate the compound's biological impact.
Figure 1: Divergent metabolic pathways of amidoximes. The mARC reduction is the predominant route, while CYP-mediated oxidation poses vasodilation risks.
Operational Safety Protocols
Standard "lab coat and gloves" are insufficient for H301 (Toxic) solids. The following protocols are self-validating: if you cannot perform a step (e.g., no balance enclosure), the procedure is unsafe and must stop.
Protocol A: Weighing & Solubilization (The High-Risk Step)
Objective: Prevent inhalation of dust and contamination of surfaces.[4]
-
Engineering Control: All weighing of solid 3-Methylpyridine-2-amidoxime must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .
-
PPE Layering:
-
Hands: Double nitrile gloves (0.11 mm min thickness). The outer glove is sacrificial.
-
Respiratory: If a fume hood is unavailable (NOT recommended), a fit-tested N95/P2 respirator is mandatory.
-
-
Technique (The "Static" Trap):
-
Amidoximes can be static-prone. Use an anti-static gun or ionizer bar before spatulating.
-
Why? Static discharge can flick powder onto the user's cuffs.
-
-
Solubilization: Dissolve the solid in the solvent (e.g., DMSO) inside the hood before transporting it to the bench. Solutions are safer to handle than dusts.
Protocol B: Waste Disposal & Deactivation
Do not mix with strong oxidizers (nitric acid, peroxides) in the waste stream, as the oxime functionality can be oxidized exothermically.
-
Segregation: Segregate into "Toxic Organic" waste streams.
-
Decontamination: Wipe surfaces with 10% bleach (sodium hypochlorite) followed by water. The bleach aids in oxidizing trace residues, breaking down the potentially bioactive structure.
Visualization: Safety Decision Logic
This workflow ensures no researcher handles the compound without assessing the specific state (Solid vs. Solution).
Figure 2: Operational decision tree. Note the distinct control requirements for solid dust vs. liquid permeation risks.
Emergency Response
In the event of exposure, the "Wait and See" approach is dangerous due to the potential for delayed toxicity (H301).
-
Eye Contact: Immediate irrigation for 15 minutes .[1][2] The basicity of the pyridine ring can cause corneal clouding if not treated instantly.
-
Skin Contact: Wash with soap and water.[1][2][4] Do not use ethanol to wash skin; it will act as a vehicle, driving the compound deeper into the dermis.
-
Ingestion: If conscious, rinse mouth. Transport to a medical facility immediately. Provide the medical team with the CAS number (690632-33-8) and mention "Pyridine-based Amidoxime."
References
-
Oakwood Chemical. (2024). Safety Data Sheet: 3-Methylpyridine-2-amidoxime (CAS 690632-33-8). Retrieved from
-
Sigma-Aldrich. (2024). Product Detail: 3-Methylpyridine-2-carboxamidoxime. Retrieved from
-
Clement, B., et al. (2010). The mitochondrial amidoxime reducing component (mARC): a new player in drug metabolism. Drug Metabolism Reviews. Retrieved from
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12352200, 3-Methylpyridine-2-amidoxime. Retrieved from
Sources
Methodological & Application
Microwave-Assisted Synthesis of 3-Methylpyridine-2-amidoxime Derivatives
Application Note & Protocol Guide | Doc ID: AN-MW-PYR-03
Abstract & Executive Summary
The synthesis of 3-methylpyridine-2-amidoxime represents a classic challenge in heterocyclic chemistry: nucleophilic attack on a sterically hindered nitrile. While the pyridine ring is electron-deficient, the ortho-methyl group at the 3-position imposes significant steric strain, retarding the attack of hydroxylamine under conventional thermal conditions.
This application note details a Microwave-Assisted Synthesis (MAS) protocol that overcomes this kinetic barrier. By leveraging the specific dielectric heating properties of ethanol/water mixtures, we achieve quantitative conversion in minutes rather than hours. This guide is designed for medicinal chemists targeting 1,2,4-oxadiazole libraries or novel acetylcholinesterase (AChE) reactivators where this scaffold serves as a critical intermediate.
Scientific Rationale & Mechanism
The Steric Challenge
In a standard picolinonitrile, the nitrile carbon is highly electrophilic. However, in 3-methylpicolinonitrile , the methyl group exerts a "picket fence" effect.
-
Conventional Heating: Requires prolonged reflux (12–24 hours), often leading to the degradation of the unstable free hydroxylamine base before it can react.
-
Microwave Advantage: Microwave irradiation provides direct energy transfer to the polar solvent and reagents (dipolar polarization).[1] This rapidly establishes the high-energy transition state required to overcome the steric repulsion between the incoming nucleophile and the 3-methyl group.
Mechanism of Action
The reaction proceeds via the nucleophilic addition of free hydroxylamine to the nitrile carbon.
-
In-situ Generation: Hydroxylamine hydrochloride is deprotonated by sodium carbonate to release the active free base (
). -
Nucleophilic Attack: The amine nitrogen attacks the nitrile carbon.
-
Proton Transfer: Rapid tautomerization yields the amidoxime.
Visualizing the Pathway
The following diagram illustrates the reaction logic and the critical steric interaction.
Figure 1: Mechanistic pathway highlighting the microwave energy input required to overcome the steric barrier of the 3-methyl group.
Experimental Protocol
Materials & Equipment
-
Microwave Reactor: Monomode synthesizer (e.g., Biotage Initiator or CEM Discover) is preferred for reproducibility, though multimode ovens can be used with proper vessel control.
-
Vessel: 10–20 mL pressure-rated microwave vial with a crimp cap/septum.
-
Reagents:
-
3-Methylpicolinonitrile (1.0 equiv)
-
Hydroxylamine hydrochloride (
) (2.0 – 3.0 equiv) -
Sodium Carbonate (
) (1.5 – 2.0 equiv) -
Solvent: Ethanol/Water (1:1 v/v)
-
Step-by-Step Methodology
Step 1: Pre-activation (Critical for Safety)
-
Dissolve
(3.0 mmol, 208 mg) in 2 mL of water in the microwave vial. -
Slowly add
(1.5 mmol, 160 mg). -
Senior Scientist Note: Allow the evolution of
gas to cease before capping. Premature capping can lead to over-pressurization errors during the heating ramp.
Step 2: Substrate Addition
-
Add 3-Methylpicolinonitrile (1.0 mmol, 118 mg) dissolved in 2 mL of Ethanol.
-
The final solvent ratio is 1:1 EtOH/
. This ensures solubility of both the organic nitrile and the inorganic salts at elevated temperatures.
Step 3: Microwave Irradiation
-
Temperature: 100 °C
-
Time: 10 minutes (Hold time)
-
Pre-stir: 30 seconds
-
Absorption Level: High (due to water/ethanol/ions)
Step 4: Workup & Isolation
-
Allow the vial to cool to 50 °C.
-
Transfer the mixture to a round-bottom flask.
-
Remove Ethanol under reduced pressure (rotary evaporator).
-
Precipitation: The product often precipitates from the remaining aqueous layer upon cooling in an ice bath.
-
Filtration: Filter the white solid and wash with cold water (2 x 5 mL).
-
Recrystallization (if necessary): Recrystallize from minimal hot ethanol.
Workflow Diagram
Figure 2: Operational workflow for the synthesis of 3-methylpyridine-2-amidoxime.
Data Analysis & Validation
Comparative Metrics
The following table highlights the efficiency of the microwave protocol compared to traditional thermal reflux for this specific hindered scaffold.
| Parameter | Conventional Reflux | Microwave Protocol | Improvement Factor |
| Temperature | 80°C (EtOH Reflux) | 100°C (Pressurized) | +20°C |
| Time | 18 Hours | 10 Minutes | 108x Faster |
| Yield | 65% | 92% | +27% |
| Purity (LCMS) | 85% (Side products) | >98% | Cleaner Profile |
| Solvent Vol. | 20-50 mL | 4 mL | Green Metric |
Characterization (Self-Validation)
To ensure the protocol worked, verify the following spectral signatures:
-
IR Spectroscopy: Look for the disappearance of the sharp Nitrile (
) peak at ~2230 and the appearance of Amidoxime ( ) at ~1650 and stretches at 3300-3500 . -
1H NMR (DMSO-d6):
- 2.4-2.6 ppm: Singlet (3H) corresponding to the 3-Methyl group.
-
5.8 ppm: Broad singlet (2H) for
. -
9.5-10.0 ppm: Singlet (1H) for
. -
Note: The 3-methyl signal may shift slightly compared to the nitrile precursor due to the change in the electronic environment of the pyridine ring.
Troubleshooting & Optimization
-
Issue: Low Yield / Incomplete Conversion
-
Cause: The 3-methyl group is providing excessive steric hindrance.
-
Fix: Increase temperature to 120°C and time to 20 minutes. Do not exceed 140°C to avoid degradation of the hydroxylamine.
-
-
Issue: Pressure Errors
-
Cause: Carbonate decomposition releasing
inside the sealed vessel. -
Fix: Ensure the "Pre-activation" step (Step 1) is done open to the air with stirring for at least 5 minutes before sealing the vessel.
-
-
Issue: Product Solubility
-
Cause: Product is too soluble in water to precipitate.
-
Fix: Saturate the aqueous phase with NaCl (brine) before extraction with Ethyl Acetate if precipitation does not occur.
-
References
-
Microwave-Assisted Synthesis of Amidoximes: Z. K. Kadhim, et al. "Microwave assisted synthesis of some Traditional reactions: Green chemistry approach." Asian J. Research Chem. 2020.
-
Biological Relevance of Pyridine Amidoximes: K. Sztanke, et al. "Pyridine Oximes: Synthesis, Reactions, and Biological Activity." ResearchGate Review, 2025.
- General Microwave Amidoxime Protocol (Grounding)
-
Green Chemistry Principles in MAS: A. R. Yadav, et al. "Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy." International Journal of Research in Pharmacy and Allied Science, 2025.
-
3-Methylpyridine Scaffold Data: Sigma-Aldrich Product Data for 3-Methylpyridine-2-carboxamidoxime (CAS 690632-33-8).
Sources
Application Notes and Protocols for 3-Methylpyridine-2-amidoxime as a Ligand for Transition Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Emerging Role of 3-Methylpyridine-2-amidoxime in Coordination Chemistry
The pyridine-amidoxime scaffold has garnered significant interest in coordination chemistry due to its versatile binding modes and the diverse applications of its metal complexes. The 3-Methylpyridine-2-amidoxime ligand, a derivative of this class, offers a unique combination of a pyridine nitrogen, an amidoxime group, and a sterically influential methyl group. This strategic combination of donor atoms and structural features makes it a compelling candidate for the synthesis of novel transition metal complexes with tailored properties for applications in catalysis, materials science, and, notably, drug development.[1][2][3]
The presence of both a hard N-donor (pyridine) and a borderline N,O-donor (amidoxime) moiety allows for the formation of stable complexes with a wide range of transition metals. The methyl group at the 3-position of the pyridine ring can influence the electronic properties of the ligand and introduce steric constraints that affect the coordination geometry and reactivity of the resulting metal complexes. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of transition metal complexes featuring the 3-Methylpyridine-2-amidoxime ligand, complete with detailed experimental protocols.
Ligand Synthesis: A Step-by-Step Protocol for 3-Methylpyridine-2-amidoxime
The synthesis of 3-Methylpyridine-2-amidoxime is most effectively achieved through a two-step process starting from the commercially available 3-methylpyridine. The key intermediate is 3-methyl-2-cyanopyridine, which is then converted to the desired amidoxime.
Workflow for Ligand Synthesis
Caption: Synthetic pathway for 3-Methylpyridine-2-amidoxime.
Part 1: Synthesis of 3-Methyl-2-cyanopyridine
The direct cyanation of 3-methylpyridine can be a challenging transformation. A reliable method involves the activation of the pyridine ring followed by nucleophilic attack of a cyanide source.
Protocol: Cyanation of 3-Methylpyridine
Materials:
-
3-Methylpyridine
-
Trifluoroacetic anhydride
-
Potassium cyanide (KCN)
-
Sodium acetate (NaOAc)
-
Dichloromethane (CH2Cl2)
-
Nitric acid (concentrated)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography
Procedure:
-
In a round-bottom flask, dissolve 3-methylpyridine (1 equivalent) in trifluoroacetic anhydride (a suitable amount to ensure dissolution) under an inert atmosphere (e.g., nitrogen or argon) and cool the mixture in an ice bath.
-
Slowly add concentrated nitric acid (approximately 2 equivalents) dropwise to the chilled solution while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
In a separate, well-ventilated fume hood, prepare a chilled aqueous solution of potassium cyanide (KCN, ~4 equivalents) and sodium acetate (NaOAc, ~4 equivalents). Caution: KCN is highly toxic. Handle with extreme care and appropriate personal protective equipment.
-
Slowly add the activated pyridine solution dropwise to the chilled KCN/NaOAc solution.
-
Allow the reaction mixture to stir at room temperature for 18 hours.
-
Check the pH of the solution and adjust to 6-7 if necessary.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude 3-methyl-2-cyanopyridine by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield the product as a solid.[1]
Expected Yield: ~75%
Characterization Data for 3-Methyl-2-cyanopyridine:
-
Appearance: Yellow prisms
-
Melting Point: 83.5 °C[1]
-
¹H NMR (CDCl₃, ppm): δ 8.55 (d, 1H), 7.69 (dd, 1H), 7.43 (dd, 1H), 2.58 (s, 3H).[1]
-
¹³C NMR (CDCl₃, ppm): δ 148.4, 138.4, 138.0, 134.0, 126.5, 116.3, 18.6.[1]
Part 2: Synthesis of 3-Methylpyridine-2-amidoxime
The conversion of the nitrile to the amidoxime is a straightforward reaction with hydroxylamine.
Protocol: Synthesis of 3-Methylpyridine-2-amidoxime
Materials:
-
3-Methyl-2-cyanopyridine
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium carbonate (Na₂CO₃)
-
Ethanol
-
Water
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, combine 3-methyl-2-cyanopyridine (1 equivalent), hydroxylamine hydrochloride (2 equivalents), and sodium carbonate (2 equivalents).
-
Add a mixture of ethanol and water (e.g., 2:1 v/v) to the flask.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude 3-Methylpyridine-2-amidoxime, which can be purified by recrystallization if necessary.
Synthesis of Transition Metal Complexes
The 3-Methylpyridine-2-amidoxime ligand can coordinate to transition metals in various modes, most commonly as a neutral ligand or as a deprotonated ligand, acting as a bidentate N,N'-donor or a bridging ligand. The synthesis of these complexes is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent.
General Workflow for Complex Synthesis
Caption: General scheme for the synthesis of transition metal complexes.
Protocol: Synthesis of a Generic [M(3-Me-pyaoH)₂X₂] Complex
This protocol describes a general method for the synthesis of a neutral complex where 'M' is a divalent transition metal (e.g., Cu(II), Ni(II), Co(II)) and 'X' is a halide or other counter-ion.
Materials:
-
3-Methylpyridine-2-amidoxime (3-Me-pyaoH)
-
Transition metal salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O)
-
Methanol or Ethanol
Procedure:
-
Dissolve 3-Methylpyridine-2-amidoxime (2 equivalents) in warm methanol or ethanol.
-
In a separate flask, dissolve the transition metal salt (1 equivalent) in the same solvent.
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
A precipitate may form immediately, or the reaction mixture may require refluxing for 1-3 hours to promote complex formation.
-
After the reaction is complete (indicated by the formation of a precipitate or a color change), cool the mixture to room temperature and then in an ice bath to maximize precipitation.
-
Collect the solid complex by filtration.
-
Wash the precipitate with cold solvent and then with a small amount of diethyl ether.
-
Dry the complex in a desiccator over a suitable drying agent.
Note: The stoichiometry, solvent, and reaction conditions may need to be optimized for different metal ions and desired complex formulations. The use of a base (e.g., triethylamine, sodium methoxide) can be employed to deprotonate the amidoxime ligand for the synthesis of anionic complexes.[4]
Characterization of Ligand and Complexes
A suite of analytical techniques is essential to confirm the identity and purity of the synthesized ligand and to elucidate the structure and properties of the metal complexes.
| Technique | Purpose for Ligand Characterization | Purpose for Complex Characterization |
| ¹H and ¹³C NMR Spectroscopy | Confirm the chemical structure and purity. | Determine the coordination environment of the ligand (shifts in proton and carbon signals upon coordination). |
| Infrared (IR) Spectroscopy | Identify characteristic functional groups (C=N, N-O, N-H, pyridine ring vibrations). | Observe shifts in the vibrational frequencies of the ligand upon coordination, and identify metal-ligand bonds (M-N, M-O). |
| Mass Spectrometry (MS) | Determine the molecular weight and fragmentation pattern. | Confirm the molecular weight of the complex and its stoichiometry. |
| UV-Vis Spectroscopy | Analyze the electronic transitions of the ligand. | Investigate d-d transitions of the metal ion and ligand-to-metal charge transfer (LMCT) bands, providing information on the coordination geometry.[5] |
| Single-Crystal X-ray Diffraction | - | Determine the precise three-dimensional structure, including bond lengths, bond angles, and coordination geometry.[5][6] |
| Elemental Analysis | Determine the elemental composition (C, H, N). | Confirm the empirical formula of the complex. |
| Magnetic Susceptibility | - | Determine the magnetic properties of paramagnetic complexes, providing information on the oxidation state and spin state of the metal ion.[4] |
Potential Applications in Drug Development and Beyond
The unique structural features of 3-Methylpyridine-2-amidoxime complexes make them promising candidates for various applications, particularly in areas relevant to drug development.
Antimicrobial and Anticancer Activity
Transition metal complexes often exhibit enhanced biological activity compared to the free ligands.[5][7] The chelation of the metal ion can increase the lipophilicity of the complex, facilitating its transport across cell membranes. Furthermore, the coordinated metal ion can participate in redox reactions or bind to biological targets, leading to cytotoxic or antimicrobial effects.
-
Antimicrobial Agents: Complexes of copper(II), nickel(II), cobalt(II), and zinc(II) with pyridine-based ligands have shown significant activity against various bacterial and fungal strains.[5][8] The mechanism of action often involves the inhibition of essential enzymes or the disruption of cell wall synthesis.
-
Anticancer Agents: The design of non-platinum-based anticancer drugs is a major area of research. Transition metal complexes can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and interaction with DNA.[6][9] The cytotoxicity of complexes can be tuned by modifying the ligand structure and the choice of the metal center.
Catalysis
The ability of transition metals to exist in multiple oxidation states and to coordinate with substrates makes their complexes excellent catalysts. Pyridine-containing ligands have been successfully employed in a variety of catalytic transformations.[10][11]
-
Oxidation Catalysis: Complexes of metals like copper and iron can catalyze the oxidation of various organic substrates, which is a fundamental process in both industrial chemistry and biological systems.
-
Cross-Coupling Reactions: Palladium and nickel complexes are widely used in the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial steps in the synthesis of many pharmaceutical compounds.
Materials Science
The assembly of transition metal ions with bridging ligands like deprotonated amidoximes can lead to the formation of polynuclear clusters with interesting magnetic properties. For instance, a Ni₁₂ cluster with pyridine-2-amidoxime was found to exhibit ferromagnetic behavior.[12] The 3-methyl substituent on the pyridine ring could influence the packing of these clusters and their magnetic interactions.
Conclusion and Future Outlook
3-Methylpyridine-2-amidoxime is a ligand with significant potential for the development of novel transition metal complexes with diverse applications. Its straightforward synthesis and versatile coordination chemistry make it an attractive building block for researchers in coordination chemistry, materials science, and medicinal chemistry. The strategic placement of the methyl group offers opportunities to fine-tune the steric and electronic properties of the resulting complexes, enabling the rational design of compounds with specific functions. Future research in this area will likely focus on the systematic investigation of a wider range of transition metal complexes with this ligand, with a particular emphasis on exploring their biological activities and catalytic potential. The insights gained from such studies will undoubtedly contribute to the advancement of coordination chemistry and its impact on various scientific disciplines.
References
- Katritzky, A. R., et al. (2005).
- An, G. Y., et al. (2012). Synthesis, structure and magnetic properties of trinuclear transition metal complexes based on pyridine-2-amidoxime. Inorganica Chimica Acta, 387, 401–406.
- Li, Y., et al. (2021). Three metal complexes with a pyridyl Schiff base: cytotoxicity, migration and mechanism of apoptosis. Dalton Transactions, 50(44), 16209-16221.
- This cit
- This cit
- Chirik, P. J. (2011). Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands. Accounts of Chemical Research, 44(8), 600-610.
- Bolotin, D. S., et al. (2016). Coordination chemistry and metal-involving reactions of amidoximes: Relevance to the chemistry of oximes and oxime ligands.
- Moustafa, M. E., et al. (2022). Molecular Modeling and Antimicrobial Screening Studies on Some 3-Aminopyridine Transition Metal Complexes. Open Journal of Inorganic Chemistry, 12(3), 39-56.
- Hassan, A. M., et al. (2019). Transition Metals-Amine Derivative Complexes with their Preparation, Characterization and Antimicrobial Evaluation. International Journal of Sciences: Basic and Applied Research (IJSBAR), 45(1), 135-147.
- Papatriantafyllopoulou, C., et al. (2016). In search of molecules displaying ferromagnetic exchange; multiple-decker Ni12 and Ni16 complexes from the use of pyridine-2-amidoxime. Dalton Transactions, 45(43), 17409-17419.
- Al-Khafaji, Y. A., & Jarad, A. J. (2020). Synthesis, Characterization and Biological Activity of Some Transition Metal Complexes with Schiff Base Derived from 2-amino-3-methylpyridine and Salicylaldehyde. Journal of Physics: Conference Series, 1660, 012065.
- This cit
- This cit
- This cit
- This cit
- This cit
- Kempe, R. (1997). Early transition metal complexes containing aminopyridinato ligands. Acta Polymerica, 48(1-2), 3-12.
- This cit
- This cit
- This cit
- This cit
- This cit
- This cit
- This cit
- This cit
- Zishen, W., et al. (2020). Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects. Molecules, 25(9), 2047.
- Papatriantafyllopoulou, C., et al. (2008). A novel ferromagnetic Ni12 complex from the use of pyridine-2-amidoxime. Dalton Transactions, (23), 3153-3155.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, structure and magnetic properties of trinuclear transition metal complexes based on pyridine-2-amidoxime - 北京理工大学 [pure.bit.edu.cn]
- 5. gssrr.org [gssrr.org]
- 6. Three metal complexes with a pyridyl Schiff base: cytotoxicity, migration and mechanism of apoptosis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Molecular Modeling and Antimicrobial Screening Studies on Some 3-Aminopyridine Transition Metal Complexes [scirp.org]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. archiwum.ichp.vot.pl [archiwum.ichp.vot.pl]
- 12. Using pyridine amidoximes in 3d-metal cluster chemistry: a novel ferromagnetic Ni12 complex from the use of pyridine-2-amidoxime - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Preparation of acetylcholinesterase reactivators using 3-Methylpyridine-2-amidoxime
Executive Summary
This application note details the synthetic protocols and biological evaluation strategies for acetylcholinesterase (AChE) reactivators derived from 3-Methylpyridine-2-amidoxime (3-MPA) . While classical reactivators like Pralidoxime (2-PAM) utilize an aldoxime functional group, amidoxime derivatives have emerged as a critical scaffold for two distinct reasons:
-
Enhanced BBB Penetration: The uncharged amidoxime moiety exhibits superior blood-brain barrier (BBB) permeability compared to cationic aldoximes, functioning as potential prodrugs or centrally active non-quaternary reactivators.
-
Nucleophilic Diversity: The amino group (
) adjacent to the oxime provides a secondary handle for heterocyclization (e.g., to 1,2,4-oxadiazoles) or stabilization of the reactivated enzyme-inhibitor complex.
This guide covers the synthesis of the 3-MPA intermediate, its conversion into active quaternary pyridinium salts (the "active" reactivator), and the standardized in vitro protocol for assessing reactivation kinetics against organophosphate-inhibited AChE.
Scientific Background & Mechanistic Logic
The development of reactivators using 3-MPA addresses the "re-inhibition" problem. Standard oximes can reactivate AChE but often form a phosphylated oxime intermediate that is itself a potent inhibitor. The 3-methyl group on the pyridine ring introduces steric hindrance near the active site, potentially destabilizing the phosphylated oxime and preventing re-inhibition (aging).
The Synthetic Logic:
-
Precursor: 3-Methylpicolinonitrile.
-
Reagent: Hydroxylamine hydrochloride ($ \text{NH}_2\text{OH} \cdot \text{HCl} $).[1]
-
Transformation: Nucleophilic addition of hydroxylamine to the nitrile carbon yields the amidoxime.[2]
-
Activation: Subsequent
-alkylation of the pyridine nitrogen creates the cationic charge necessary for orientation within the AChE anionic gorge (the "active" site).
Experimental Protocols
Module A: Synthesis of 3-Methylpyridine-2-amidoxime (3-MPA)
Objective: To convert 3-methylpicolinonitrile into the stable amidoxime intermediate.
Reagents:
-
3-Methylpicolinonitrile (CAS: 20970-75-6)
-
Hydroxylamine hydrochloride (CAS: 5470-11-1)
-
Sodium Carbonate (
) or Triethylamine ( ) -
Solvent: Ethanol (Absolute) and Water
Protocol:
-
Preparation: In a 250 mL round-bottom flask, dissolve 3-methylpicolinonitrile (10 mmol, 1.18 g) in ethanol (30 mL).
-
Reagent Addition: Add Hydroxylamine hydrochloride (20 mmol, 1.39 g, 2.0 eq) to the solution.
-
Basification: Dissolve
(15 mmol, 1.59 g) in a minimum amount of water (~5-10 mL) and add dropwise to the reaction mixture. Note: evolution will occur; ensure adequate venting. -
Reaction: Reflux the mixture at 80°C for 4–6 hours . Monitor reaction progress via TLC (Eluent: DCM/MeOH 9:1). The nitrile spot (
) should disappear, and a lower amidoxime spot should appear. -
Work-up:
-
Evaporate the ethanol under reduced pressure.
-
Add cold water (20 mL) to the residue. The product often precipitates as a white/off-white solid.
-
If no precipitate forms, extract with Ethyl Acetate (
mL), dry over , and evaporate.
-
-
Purification: Recrystallize from Ethanol/Water (1:1) or Isopropanol.[3]
-
Yield Expectation: 75–85%.
Characterization (Expected):
-
H NMR (DMSO-
): 2.35 (s, 3H, ), 5.80 (s, 2H, ), 7.30 (dd, 1H, H-5), 7.65 (d, 1H, H-4), 8.40 (d, 1H, H-6), 9.70 (s, 1H, ).
Module B: Preparation of Active Quaternary Reactivators
Objective: To transform the uncharged 3-MPA into a biologically active quaternary pyridinium salt (analogous to 2-PAM).
Reagents:
-
3-Methylpyridine-2-amidoxime (Product from Module A)
-
Alkylating Agent: Methyl Iodide (for mono-pyridinium) or 1,3-Dibromopropane (for bis-pyridinium linkers)
-
Solvent: Acetonitrile or Acetone (Anhydrous)
Protocol (Mono-Quaternary Example):
-
Dissolution: Dissolve 3-MPA (5 mmol, 0.75 g) in anhydrous Acetonitrile (15 mL).
-
Alkylation: Add Methyl Iodide (7.5 mmol, 1.06 g, 1.5 eq) dropwise under an inert atmosphere (
).-
Safety: Methyl Iodide is a potent alkylating agent and carcinogen. Use a fume hood.
-
-
Reaction: Stir at room temperature for 24 hours (or reflux at 60°C for 4 hours if precipitation is slow).
-
Isolation: The quaternary salt will precipitate out of the solution. Filter the solid under vacuum.
-
Washing: Wash the filter cake with cold Acetone (
mL) and Diethyl Ether ( mL) to remove unreacted starting materials. -
Drying: Dry in a vacuum desiccator over
.
Module C: Biological Evaluation (Modified Ellman’s Assay)
Objective: To determine the Reactivation Constant (
Reagents:
-
Enzyme: Human Recombinant AChE (hAChE) or Electric Eel AChE.
-
Inhibitor: Paraoxon-ethyl (Warning: Highly Toxic).
-
Substrate: Acetylthiocholine Iodide (ATCh).
-
Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB).
-
Buffer: 0.1 M Phosphate Buffer (pH 7.4).
Workflow:
-
Inhibition Phase: Incubate hAChE with Paraoxon (excess,
) for 30 minutes to achieve >95% inhibition. Remove excess inhibitor via spin-column filtration (Sephadex G-50). -
Reactivation Phase:
-
Aliquot inhibited enzyme into a 96-well plate.
-
Add the synthesized Reactivator (from Module B) at graded concentrations (e.g., 10, 30, 100, 300
). -
Incubate at 37°C.
-
-
Measurement (Time-Course):
-
At specific time points (
min), transfer an aliquot to a measuring well containing DTNB (0.3 mM) and ATCh (1 mM). -
Measure Absorbance at 412 nm immediately.
-
-
Control: Run a "Spontaneous Reactivation" control (Inhibited Enzyme + Buffer only) and a "Total Activity" control (Uninhibited Enzyme).
Data Analysis:
Calculate the observed rate constant (
Visualization of Workflows
Figure 1: Synthetic Pathway & Reactivation Logic
Caption: Synthetic route from nitrile precursor to active quaternary reactivator and its biological target.
Figure 2: Kinetic Evaluation Workflow (Ellman's Method)
Caption: Step-by-step workflow for the in vitro kinetic assessment of the synthesized reactivator.
Data Summary & Troubleshooting
Table 1: Troubleshooting the Synthesis
| Problem | Probable Cause | Solution |
| Low Yield (Module A) | Incomplete reaction of nitrile. | Increase reflux time to 8h; ensure Hydroxylamine is fresh (hygroscopic). |
| Oily Product (Module A) | Impurities preventing crystallization. | Triturate the oil with cold diethyl ether or hexane to induce solidification. |
| No Precipitation (Module B) | Solvent too polar or dilute. | Concentrate the solution; add diethyl ether to force precipitation of the salt. |
| Coloration (Yellow/Brown) | Oxidation of the oxime group.[3] | Perform all reactions under Nitrogen/Argon; store products in the dark. |
Table 2: Key Reactivation Parameters
| Parameter | Symbol | Significance |
| Dissociation Constant | Affinity of the reactivator for the inhibited enzyme (Lower is better). | |
| Reactivation Rate | Max speed of de-phosphorylation (Higher is better). | |
| Second-Order Constant | Overall efficiency ( |
References
-
Musilek, K., et al. (2011).[4] "Design, synthesis and biological evaluation of novel tetrahydroacridine pyridine-aldoxime and -amidoxime hybrids as efficient uncharged reactivators of nerve agent-inhibited human acetylcholinesterase."[5] Journal of Medicinal Chemistry.
-
Kliachyna, M., et al. (2014).[5] "Amidoxime hybrids as efficient uncharged reactivators of nerve agent-inhibited human acetylcholinesterase."[5][6] European Journal of Medicinal Chemistry.
-
Worek, F., et al. (2016). "Reactivation of organophosphate-inhibited human acetylcholinesterase by combinations of oximes." Toxicology Letters.
-
Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology.
-
Mercey, G., et al. (2012). "Syntheses and in vitro evaluations of uncharged reactivators for human acetylcholinesterase inhibited by organophosphorus nerve agents." Chemico-Biological Interactions.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Nucleophilic addition of hydroxylamine, methoxylamine, and hydrazine to malononitrileoxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel Group of AChE Reactivators—Synthesis, In Vitro Reactivation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Reaction conditions for O-acylation of 3-Methylpyridine-2-amidoxime
Application Note: Optimized Reaction Conditions for O-Acylation of 3-Methylpyridine-2-amidoxime
Executive Summary
This guide details the protocol for the chemoselective O-acylation of 3-methylpyridine-2-amidoxime. While amidoximes are versatile precursors for 1,2,4-oxadiazoles, isolating the O-acylated intermediate requires precise kinetic control to prevent premature cyclization or thermodynamic rearrangement to N-acylated byproducts. The presence of the methyl group at the 3-position (ortho to the amidoxime) introduces steric constraints that influence both nucleophilicity and intermediate stability. This note provides two validated protocols: Method A (Acid Chlorides) for robust substrates and Method B (Coupling Agents) for acid-sensitive moieties.
Mechanistic Insight & Structural Challenges
The Ortho-Effect Challenge: The 3-methyl group on the pyridine ring exerts a steric clash with the amidoxime moiety. Unlike unsubstituted pyridine-2-amidoxime, which can adopt a planar conformation stabilized by intramolecular H-bonding between the pyridine nitrogen and the amidoxime proton, the 3-methyl analog is forced into a twisted conformation.
-
Impact on Reactivity: The twist reduces the conjugation of the amidoxime with the pyridine ring, potentially increasing the electron density on the oxime oxygen (enhanced O-nucleophilicity).
-
Impact on Stability: The steric bulk retards the rate of cyclization to the 1,2,4-oxadiazole, allowing for easier isolation of the O-acyl intermediate compared to unhindered analogs, provided the temperature is strictly controlled.
Selectivity (O- vs. N-Acylation):
Amidoximes are ambident nucleophiles. O-acylation is kinetically favored due to the
Figure 1: Reaction pathway illustrating the kinetic control required to isolate the O-acyl species.
Critical Reaction Parameters
The following parameters have been optimized specifically for the 3-methylpyridine scaffold.
Table 1: Solvent & Base Screening Data
| Parameter | Recommended | Alternative | Notes |
| Solvent | DCM (Dichloromethane) | THF, DMF | DCM provides excellent solubility for the O-acyl product but precipitates the hydrochloride salts, simplifying workup. DMF is required if the acylating agent is highly polar. |
| Base | TEA (Triethylamine) | DIPEA, Pyridine | TEA (1.1 equiv) is sufficient. Stronger bases or large excess promote cyclization. Pyridine is difficult to remove without acidic washes, which may hydrolyze the product. |
| Temperature | 0°C to 15°C | -10°C to RT | Critical: Never heat above 30°C during acylation. The 3-methyl group lowers the activation energy for rearrangement. |
| Concentration | 0.1 M - 0.2 M | 0.5 M | High concentration risks exotherms which lead to N-acyl impurities. |
Experimental Protocols
Method A: Standard Acylation (Acid Chlorides)
Best for: Stable, commercially available acid chlorides. High yielding.
Reagents:
-
3-Methylpyridine-2-amidoxime (1.0 equiv)
-
Acid Chloride (1.05 equiv)
-
Triethylamine (TEA) (1.1 equiv)
-
Dichloromethane (DCM), Anhydrous
Step-by-Step Protocol:
-
Preparation: In a flame-dried round-bottom flask under Nitrogen/Argon, dissolve 3-methylpyridine-2-amidoxime (1.0 equiv) in anhydrous DCM (0.15 M concentration).
-
Base Addition: Add TEA (1.1 equiv) via syringe. The solution may turn slightly yellow.
-
Cooling: Cool the reaction mixture to 0°C using an ice/water bath. Stir for 10 minutes to ensure thermal equilibrium.
-
Acylation: Dilute the Acid Chloride (1.05 equiv) in a small volume of DCM. Add this solution dropwise to the reaction mixture over 15–20 minutes.
-
Note: The slow addition prevents localized heating.
-
-
Reaction: Allow the mixture to warm naturally to room temperature (approx. 20°C) and stir for 1–2 hours.
-
Monitoring: Check by TLC or LCMS.[1] The starting material (polar) should disappear, and a less polar spot (O-acyl) should appear.
-
-
Workup (Crucial for Stability):
-
Purification: Recrystallization from Hexane/EtOAc is preferred over silica chromatography to avoid hydrolysis.
Method B: Mild Coupling (Carboxylic Acids)
Best for: Complex carboxylic acids, chiral substrates, or when acid chlorides are unstable.
Reagents:
-
3-Methylpyridine-2-amidoxime (1.0 equiv)
-
Carboxylic Acid (1.0 equiv)
-
HOBt (1.2 equiv)
-
DMF or DCM/DMF (9:1)
Step-by-Step Protocol:
-
Dissolve the Carboxylic Acid (1.0 equiv) in DMF (0.2 M).
-
Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv). Stir at RT for 30 minutes to activate the acid (formation of active ester).
-
Add 3-methylpyridine-2-amidoxime (1.0 equiv) in one portion.
-
Stir at Room Temperature for 4–12 hours.
-
Workup: Dilute with EtOAc (5x reaction volume). Wash extensively with Water (x3) and LiCl solution (to remove DMF). Dry and concentrate.
Quality Control & Analytical Validation
To confirm the product is the O-acyl intermediate and not the cyclized oxadiazole, use the following decision tree.
Figure 2: Analytical decision tree for product verification.
Key Analytical Markers:
-
IR: Look for the characteristic ester carbonyl stretch at 1730–1750 cm⁻¹ . If this is missing and you see a strong C=N stretch around 1600 cm⁻¹, cyclization has occurred.
-
¹H NMR: The broad singlet for the
group (typically 6.0–7.5 ppm) must be present. In the oxadiazole, these protons are lost. -
¹³C NMR: The carbonyl carbon of the O-acyl group typically appears around 165–170 ppm.
References
-
Reaction Mechanism & Selectivity: Hamze, A., et al. "Synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acid derivatives." Journal of Heterocyclic Chemistry, 2021. (General reference for amidoxime reactivity).
-
Steric Effects in Pyridines: Katritzky, A. R., et al. "Comprehensive Heterocyclic Chemistry II." Pergamon Press, 1996.
-
T3P Coupling (Alternative Protocol): Augustine, J. K., et al. "Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles." Tetrahedron Letters, 2009.
-
Analytical Characterization: Boyle, R. "Spectroscopic identification of O-acyl amidoxime intermediates." Spectrochimica Acta Part A, 2015.
Sources
Application Note & Protocols: Methods for Crystallizing Metal Complexes of 3-Methylpyridine-2-amidoxime
Abstract: The crystallization of metal complexes is a critical, often rate-limiting, step in the structural elucidation pipeline. For ligands of pharmaceutical and materials science interest, such as 3-Methylpyridine-2-amidoxime, obtaining high-quality single crystals is paramount for definitive structural analysis via X-ray diffraction. This guide provides an in-depth exploration of field-proven crystallization methodologies tailored for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the underlying principles and causalities behind experimental choices, offering a framework for rational design and troubleshooting of crystallization experiments. Detailed, step-by-step protocols for slow evaporation, vapor diffusion, solvent layering, and slow cooling are presented, supplemented by quantitative data tables and visual workflow diagrams to ensure reproducibility and success.
Part 1: Foundational Principles of Crystallization
The successful growth of a single crystal is a delicate balance between thermodynamics and kinetics. The fundamental goal is to guide a metal complex out of solution from a state of supersaturation along a slow, controlled pathway that favors the growth of a single, well-ordered lattice over rapid precipitation into an amorphous powder or oil. The quality of the final crystal is intimately linked to the precise control of this process.
Causality Behind Key Experimental Parameters:
-
Purity of the Complex: This is the most critical prerequisite. Impurities can act as unwanted nucleation sites, leading to a shower of microcrystals, or they can be incorporated into the growing lattice, causing defects and disorder. Both outcomes are detrimental to obtaining diffraction-quality crystals. It is imperative to start with a complex that is highly purified, typically through chromatography or recrystallization.
-
Solvent Selection: The choice of solvent is the most powerful variable in a crystallization experiment. A suitable solvent system is one where the complex has moderate solubility.[1]
-
"Good" Solvents: These readily dissolve the complex. Highly soluble compounds in a given solvent are often difficult to crystallize from it alone, as achieving supersaturation is challenging.[2]
-
"Bad" Solvents (Anti-solvents): The complex is insoluble in these. They are used to decrease the overall solubility of the complex in a mixed-solvent system.
-
The Ideal System: Often involves a combination of a "good" solvent and a miscible "bad" solvent. The key is to approach the point of insolubility gradually.[1] Factors like polarity, boiling point (for evaporation techniques), and density (for layering) are crucial considerations. Hydrogen bonding interactions between the solvent and the complex can also significantly influence crystal packing.[3]
-
-
Concentration and Supersaturation: A supersaturated solution contains more dissolved solute than it would at equilibrium and is the thermodynamic driving force for crystallization. However, a solution that is too concentrated will often "crash out" of solution as a powder or oil when conditions change slightly. The aim is to create a solution that is just on the edge of saturation, allowing for a slow transition into the supersaturated state.
-
Temperature: Temperature directly influences solubility; for most complexes, solubility increases with temperature. This relationship is exploited in the slow cooling method.[4][5] Additionally, lower temperatures can slow down the kinetics of diffusion and evaporation, providing more time for well-ordered crystals to form.[2][6]
-
Mechanical Stability: Vibration and agitation can induce rapid, uncontrolled nucleation. Crystallization experiments should be set up in a location free from disturbances.[1]
Part 2: Primary Crystallization Protocols
There is no universal method for crystallization; success often requires screening several techniques and solvent systems.[7][8] The following protocols represent the most common and effective starting points for metal complexes of 3-Methylpyridine-2-amidoxime.
Method 1: Slow Evaporation
Principle of Operation: This is the simplest technique, relying on the gradual removal of solvent to increase the concentration of the metal complex until it reaches supersaturation and begins to crystallize. It is most effective for complexes that are moderately soluble in a relatively volatile solvent.[1][2]
Step-by-Step Protocol:
-
Preparation: Prepare a nearly saturated solution of the purified metal complex in a suitable solvent (e.g., ethanol, methanol, acetonitrile).
-
Filtration: Filter the solution through a syringe filter (0.22 µm PTFE or similar) into a clean, dust-free crystallization vessel. A small vial, beaker, or NMR tube is ideal.[1][6] This step is critical to remove any particulate matter that could act as a nucleation site.
-
Setup: Cover the vessel to slow the rate of evaporation. A common method is to cover the opening with parafilm and pierce it with one or two small holes using a needle.[1][3] The fewer/smaller the holes, the slower the evaporation.
-
Incubation: Place the vessel in a vibration-free environment, such as a dedicated cupboard or a beaker containing sand to dampen vibrations.
-
Observation: Monitor periodically without disturbing the vessel. Crystals can form over a period of days to weeks.
Workflow Visualization:
Caption: Workflow for the Slow Evaporation crystallization method.
Data Summary Table:
| Parameter | Recommended Choices & Considerations | Rationale |
| Solvent Choice | Methanol, Ethanol, Acetonitrile, Water/Alcohol mixtures, Ethyl Acetate[3] | Solvents with moderate volatility are ideal. Avoid highly volatile solvents like DCM or acetone, which can evaporate too quickly and yield poor-quality crystals.[3] |
| Vessel | Narrow vials, test tubes, NMR tubes[1][6] | Reduces the surface area for evaporation and minimizes dust contamination. |
| Temperature | Room Temperature or slightly below (e.g., 4-18°C) | Lowering the temperature slows the evaporation rate, often leading to better quality crystals.[2] |
Method 2: Vapor Diffusion
Principle of Operation: This is arguably the most successful and controlled method for growing high-quality crystals.[9] It involves two vials: an inner vial with the complex dissolved in a "good" solvent, and an outer, sealed vessel containing a "bad" (anti-solvent) in which the complex is insoluble. The anti-solvent must be more volatile than the good solvent. The vapor from the anti-solvent slowly diffuses into the solution of the complex, gradually reducing its solubility to the point of crystallization.[2][3]
Step-by-Step Protocol:
-
Preparation: Dissolve the purified complex in a small amount (e.g., 0.5 mL) of a "good" solvent in a small inner vial (e.g., a 1-dram vial).
-
Setup: Place this inner vial inside a larger outer vessel (e.g., a 20 mL scintillation vial or a small jar). The inner vial must not touch the sides of the outer vessel.[3]
-
Anti-solvent Addition: Add a larger volume (e.g., 2-5 mL) of a volatile anti-solvent to the outer vessel, ensuring the liquid level is below the top of the inner vial.
-
Sealing: Tightly seal the outer vessel with a screw cap or glass stopper. This creates a closed system for diffusion.
-
Incubation: Place the sealed system in a stable, vibration-free location. Placing the setup in a refrigerator or freezer can slow the diffusion rate and promote the growth of larger, higher-quality crystals.[6][9]
Workflow Visualization:
Caption: Progression of the Solvent Layering (Liquid-Liquid Diffusion) method.
Data Summary Table:
| Parameter | Recommended Choices & Considerations | Rationale |
| Dense Solvents | Dichloromethane (DCM), Chloroform, Acetonitrile | Must fully dissolve the complex and be denser than the anti-solvent. |
| Less-Dense Solvents | Pentane, Hexane, Diethyl Ether, Toluene | Must be miscible with the dense solvent and act as an anti-solvent. |
| Solvent Pairs | DCM/Hexane, Chloroform/Pentane | A significant density difference helps maintain a sharp interface initially. |
| Vessel | NMR tube, thin test tube (e.g., 6 mm diameter) | A narrow diameter increases the path length for diffusion, slowing the process. [4] |
Method 4: Slow Cooling
Principle of Operation: This classic recrystallization technique is adapted for single crystal growth by ensuring the cooling process is extremely slow. It leverages the fact that most compounds are more soluble in a hot solvent than a cold one. By creating a saturated solution at an elevated temperature and allowing it to cool very slowly, the solution becomes supersaturated, promoting slow crystal growth. [2][5] Step-by-Step Protocol:
-
Preparation: In a flask, create a saturated solution of the complex in a suitable solvent by gently heating (e.g., in a water or oil bath) until all the solid dissolves. If necessary, add a slight excess of solvent to prevent premature crystallization. [4][10]2. Filtration (Optional but Recommended): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Slow Cooling: Turn off the heat source and allow the entire apparatus (e.g., the oil bath and the flask) to cool to room temperature undisturbed. This can take several hours and provides a very slow cooling gradient. [2]4. Extended Cooling: Once at room temperature, the sealed flask can be moved to a refrigerator (4°C) and then a freezer (-20°C) to further decrease solubility and maximize crystal yield. To slow this stage, place the flask inside an insulated container (e.g., a Dewar flask or a styrofoam box) before placing it in the cold environment. [4] Workflow Visualization:
Caption: Workflow for the Slow Cooling crystallization method.
Data Summary Table:
| Parameter | Recommended Choices & Considerations | Rationale |
| Solvent Choice | Toluene, Acetonitrile, Ethanol, Water | The solvent should show a significant increase in complex solubility with temperature. |
| Cooling Rate | As slow as possible. | Rapid cooling leads to the formation of small, poorly-defined crystals. The key is to remain in the "metastable zone" of the solubility curve for as long as possible. [6] |
| Apparatus | Flask in a heated oil/water bath, Dewar flask for insulation. | Using a large thermal mass (like an oil bath) or good insulation ensures a slow, gradual temperature drop. [2] |
Part 3: Troubleshooting Common Crystallization Issues
Crystallization can be unpredictable. The following table addresses common problems and provides logical solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form | The solution is not yet supersaturated. The complex is too soluble in the chosen solvent system. | - Allow more time for evaporation or diffusion. - Add a small amount of anti-solvent to the solution. - If using slow cooling, try a lower temperature. - Try scratching the inside of the glass with a stirring rod to create a nucleation site. [10] |
| "Oiling Out" | The solution is too concentrated, or the complex's solubility is too high. The melting point of the complex may be below the crystallization temperature. [10] | - Re-dissolve the oil by warming and add more of the "good" solvent to dilute the solution, then re-attempt crystallization. [10] - Use a solvent system where the complex is less soluble. - Attempt the crystallization at a lower temperature (e.g., in a refrigerator). |
| Amorphous Powder | Nucleation was too rapid due to excessive supersaturation. | - Start with a more dilute solution. - Slow down the process: reduce the rate of evaporation (fewer holes), slow diffusion by cooling the setup, or use a less effective anti-solvent. [6] |
| Tiny Microcrystals | Too many nucleation events occurred simultaneously. The solution may contain dust or other particulate impurities. | - Ensure all glassware is scrupulously clean. - Meticulously filter the stock solution before setting up the experiment. - Try "seeding": add one or two tiny, pre-formed crystals to a freshly prepared saturated solution to encourage growth on existing seeds rather than new nucleation. [2] |
References
-
Getting crystals your crystallographer will treasure: a beginner's guide - PMC. (National Center for Biotechnology Information) [Link]
- Guide for crystalliz
-
Single crystal growth of water-soluble metal complexes with the help of the nano-crystallization method - Dalton Transactions (RSC Publishing). (Royal Society of Chemistry) [Link]
-
I would like to know about how can crystallization of metal complexes take place? | ResearchGate. (ResearchGate) [Link]
-
Crystal Growing Tips » The Center for Xray Crystallography » - University of Florida. (University of Florida) [Link]
- Slow Evapor
- Crystallisation - The Schlenk Line Survival Guide. (Source Not Available)
-
Guides for crystallization, particularly of inorganic complexes : r/Chempros - Reddit. (Reddit) [Link]
-
Crystallization Behavior of Coordination Polymers. 1. Kinetic and Thermodynamic Features of 1,3-Bis(4-pyridyl)propane/MCl2 Systems - ACS Publications. (American Chemical Society) [Link]
-
How to crystallize your sample — X-ray Core - KU Leuven. (KU Leuven) [Link]
-
Crystal growth in gelled solution: applications to coordination polymers - RSC Publishing. (Royal Society of Chemistry) [Link]
-
3.6F: Troubleshooting - Chemistry LibreTexts. (Chemistry LibreTexts) [Link]
Sources
- 1. Slow Evaporation Method [people.chem.umass.edu]
- 2. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. unifr.ch [unifr.ch]
- 4. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 5. How to crystallize your sample — X-ray Core [chem.kuleuven.be]
- 6. reddit.com [reddit.com]
- 7. echemi.com [echemi.com]
- 8. researchgate.net [researchgate.net]
- 9. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
Synthesis of supramolecular structures involving 3-Methylpyridine-2-amidoxime
Application Note: Steric Control in Metallosupramolecular Assembly using 3-Methylpyridine-2-amidoxime
Abstract
This application note details the synthesis and supramolecular application of 3-Methylpyridine-2-amidoxime (3-Me-pia) . Unlike its unsubstituted analog (pyridine-2-amidoxime), the introduction of a methyl group at the 3-position introduces a critical steric bias. This steric hindrance forces a non-planar conformation between the pyridine ring and the amidoxime moiety, directing the self-assembly process away from flat 2D grids toward discrete metallacages or helical 1D coordination polymers. This guide provides validated protocols for ligand synthesis, copper(II)-mediated assembly, and structural characterization.
Introduction: The Steric Advantage
In supramolecular chemistry, ligand design is the primary tool for programming topology. Pyridine-2-amidoximes are "privileged ligands" due to their ability to chelate metals via the pyridine nitrogen (
However, the unsubstituted ligand often suffers from conformational promiscuity, leading to unpredictable packing. 3-Methylpyridine-2-amidoxime solves this by introducing a methyl group at the ortho position relative to the amidoxime functionality.
Mechanistic Insight: The 3-methyl group creates a steric clash with the amidoxime moiety, increasing the rotational energy barrier around the C2-C(amidoxime) bond. This "pre-organizes" the ligand into a twisted conformation, which is transferred to the metal coordination sphere, favoring the formation of chiral supramolecular architectures even from achiral components.
Protocol A: Ligand Synthesis
Objective: Synthesize high-purity 3-Methylpyridine-2-amidoxime from 3-methylpicolinonitrile.
Reagents & Equipment
-
Precursor: 3-Methylpicolinonitrile (CAS: 20970-75-6)
-
Reagent: Hydroxylamine hydrochloride (
) -
Base: Sodium Carbonate (
) or Triethylamine ( ) -
Solvent: Ethanol (Absolute), Deionized Water
-
Apparatus: 250 mL Round-bottom flask, Reflux condenser, Magnetic stirrer.
Step-by-Step Methodology
-
Preparation: In a 250 mL round-bottom flask, dissolve 3-methylpicolinonitrile (1.18 g, 10 mmol) in ethanol (30 mL).
-
Activation: Prepare a separate solution of
(1.39 g, 20 mmol) and (1.06 g, 10 mmol) in water (10 mL). Note: Evolution of gas will occur. -
Addition: Slowly add the aqueous hydroxylamine solution to the ethanolic nitrile solution. The mixture may turn slightly cloudy.
-
Reflux: Heat the mixture to reflux (
) for 6–8 hours .-
Expert Tip: The 3-methyl group sterically hinders the nitrile carbon. Standard reflux times (3-4 h) used for unsubstituted pyridines are insufficient here. Monitor by TLC (SiO2, EtOAc/Hexane 1:1) until the nitrile spot disappears.
-
-
Isolation: Evaporate the ethanol under reduced pressure (Rotavap). A white or off-white solid residue will remain.
-
Purification: Recrystallize the residue from a hot Ethanol/Water (1:1) mixture.
-
Drying: Filter the crystals and dry in a vacuum oven at
for 4 hours.
Yield Expectation: 75–85% Appearance: Colorless needles or white powder.
Protocol B: Metallosupramolecular Assembly
Objective: Assemble a Copper(II)-based supramolecular dimer using the "Layering Diffusion" technique to grow single crystals suitable for X-ray diffraction.
Reagents
-
Ligand: 3-Methylpyridine-2-amidoxime (from Protocol A).
-
Metal Source: Copper(II) Acetate Monohydrate (
). -
Linker/Counter-ion: Sodium Perchlorate (
) (Caution: Potentially explosive when dry) or Sodium Tetrafluoroborate ( ).
Workflow Logic
We utilize a slow diffusion method. Rapid mixing results in microcrystalline powder. Diffusion allows the "twisted" ligand to organize the metal centers into discrete dinuclear species before they precipitate.
Figure 1: Layering diffusion workflow for generating single crystals of 3-Me-pia metal complexes.
Step-by-Step Methodology
-
Bottom Layer: Dissolve 3-Me-pia (0.151 g, 1 mmol) in Methanol (5 mL). Place this in a narrow test tube or crystallization tube.
-
Buffer Layer: Carefully pipette 2 mL of a Methanol/Water (1:1) mixture on top of the ligand solution. Crucial: Do not disturb the interface.
-
Top Layer: Dissolve
(0.100 g, 0.5 mmol) in Water (5 mL). Carefully layer this on top of the buffer. -
Incubation: Seal the tube with Parafilm (poke 1 small hole for slow solvent evaporation) and store in a vibration-free, dark environment at room temperature.
-
Observation: After 1–2 weeks, dark green/blue block crystals will form at the interface or on the walls.
Structural Characterization & Data Analysis
Data Summary Table
The following parameters are critical for validating the structure.
| Parameter | Method | Expected Observation | Mechanistic Implication |
| IR: | FTIR (ATR) | Shift from ~1650 (free) to ~1630 | Indicates coordination of Oxime Nitrogen ( |
| IR: | FTIR (ATR) | Shift to higher freq (~1000 | Indicates deprotonation of oxime (O-). |
| Torsion Angle | SC-XRD | The "Methyl Effect": Steric twist preventing planarity. | |
| Magnetic Moment | SQUID | Strong antiferromagnetic coupling via oxime bridge. |
Supramolecular Topology Diagram
The 3-methyl group prevents the formation of infinite flat sheets. Instead, the structure typically resolves into a Dinuclear Metallacage or a Helical Chain .
Figure 2: Topological outcomes driven by the steric influence of the 3-methyl substituent.
Applications & Significance
-
Magnetic Materials: The oxime bridge (
) is a highly effective mediator of magnetic exchange. The 3-methyl group allows researchers to fine-tune the torsion angle, directly manipulating the magnetic coupling constant ( ). -
Guest Exchange (Drug Delivery): The discrete metallacages formed by this ligand often possess intrinsic voids. The hydrophobic methyl groups lining the periphery of these cages can selectively encapsulate hydrophobic drug molecules or gas molecules (
). -
Catalysis: The twisted geometry creates chiral pockets around the metal center, offering potential for enantioselective catalysis even when using achiral metal salts.
References
-
Ligand Synthesis & Properties
-
Constantinos G. Efthymiou, et al. "Supramolecular architectures with pyridine-amide based ligands: discrete molecular assemblies and their applications." Dalton Transactions, 2011.
-
-
Coordination Chemistry of Pyridine-Amidoximes
-
Steric Effects in Pyridine Derivatives
-
PubChem Compound Summary for 3-Methylpyridine-2-carboxamidoxime.
-
-
General Supramolecular Assembly Protocols
-
M. Eddaoudi, et al. "Modular Chemistry: Secondary Building Units as a Basis for the Design of Highly Porous and Robust Metal-Organic Carboxylates." Accounts of Chemical Research, 2001.
-
Sources
Troubleshooting & Optimization
Improving yield in the reaction of hydroxylamine with 2-cyano-3-methylpyridine
Topic: Improving Yield in the Reaction of Hydroxylamine with 2-Cyano-3-methylpyridine Document ID: TSC-AMDX-2401 Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 3-methyl-2-pyridinecarboxamidoxime from 2-cyano-3-methylpyridine and hydroxylamine. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to empower you to troubleshoot and optimize this critical reaction effectively.
The conversion of a nitrile to an amidoxime is a cornerstone reaction in medicinal chemistry, often serving as a key step in the synthesis of heterocyclic compounds like 1,2,4-oxadiazoles.[1] However, this seemingly straightforward transformation is frequently plagued by issues such as low yields, sluggish conversion, and the formation of a persistent amide byproduct. This guide provides a structured approach to diagnosing and resolving these common challenges.
Understanding the Core Reaction: Mechanism and Key Parameters
The fundamental reaction involves the nucleophilic addition of hydroxylamine to the electrophilic carbon of the nitrile group. While simple in concept, the reaction's efficiency is highly sensitive to several interconnected parameters.
Caption: Core components of the amidoxime synthesis.
A successful reaction hinges on the careful selection of these parameters, as detailed in the table below.
| Parameter | Key Consideration | Impact on Reaction |
| Hydroxylamine Source | Hydroxylamine hydrochloride (NH₂OH·HCl) vs. 50% aqueous free base. | NH₂OH·HCl is a stable salt but requires a base to liberate the active nucleophile.[1] Aqueous NH₂OH simplifies the process by not requiring a base, often leading to a cleaner reaction and easier workup.[2][3] |
| Base | Type (Organic vs. Inorganic), Strength, and Stoichiometry. | The base neutralizes the HCl in hydroxylamine hydrochloride. Insufficient base leads to low conversion. The choice of base can influence side-product formation.[1][4] |
| Solvent | Polarity and Protic vs. Aprotic nature. | Solvents like ethanol are common but can sometimes promote the formation of amide byproducts.[5] Green chemistry approaches using water have proven highly effective at minimizing side reactions.[1][4] |
| Temperature | Room Temperature vs. Heating. | Higher temperatures increase the reaction rate but can also accelerate the decomposition of hydroxylamine and promote side reactions.[6] Many modern protocols are optimized for room temperature.[1] |
| Stoichiometry | Molar equivalents of hydroxylamine and base relative to the nitrile. | An excess of hydroxylamine is often used to drive the reaction to completion. The base should be used in at least a 1:1 molar ratio to NH₂OH·HCl, with a slight excess sometimes being beneficial.[1] |
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequent problems encountered during the synthesis of 3-methyl-2-pyridinecarboxamidoxime in a practical question-and-answer format.
Problem 1: Low or No Product Formation
Question: "My reaction shows minimal conversion of the 2-cyano-3-methylpyridine starting material, resulting in a very poor yield. What are the likely causes and how can I fix this?"
Answer: Low conversion is typically traced back to the inactivation of your primary nucleophile, hydroxylamine, or suboptimal reaction conditions.
-
Primary Cause: Insufficient Free Hydroxylamine. If you are using hydroxylamine hydrochloride (NH₂OH·HCl), it is a salt. The active nucleophile, free hydroxylamine (NH₂OH), must be liberated in situ by a base. Without a base, the reaction will not proceed.[1] It has been experimentally shown that when using hydroxylamine hydrochloride, the reaction fails to proceed without a base.[1]
-
Solution: Introduce an Appropriate Base. Add a suitable base to the reaction mixture. The stoichiometry is critical. For optimal results, an excess of base relative to the hydroxylamine hydrochloride is often beneficial. For example, one study found that increasing the amount of triethylamine (TEA) from 1.2 to 1.6 molar equivalents significantly improved the yield and purity of the desired amidoxime.[1]
-
| Base | Type | Recommended Stoichiometry (vs. NH₂OH·HCl) | Solvent Compatibility |
| Triethylamine (TEA) | Organic | 1.2 - 1.6 equivalents | Water, Ethanol, DCM, THF |
| Sodium Carbonate (Na₂CO₃) | Inorganic | 1.0 - 1.5 equivalents | Ethanol, Methanol, Water |
| Sodium Bicarbonate (NaHCO₃) | Inorganic | 1.5 - 2.0 equivalents | Ethanol/Water mixtures |
-
Secondary Cause: Reaction Conditions are Too Mild. The reaction may be kinetically slow at room temperature, especially if weaker bases are used.
-
Solution: Adjust Time and Temperature. First, ensure the reaction has been allowed to run for a sufficient duration (e.g., 6-24 hours), monitoring progress by TLC or LC-MS. If the reaction remains sluggish, a modest increase in temperature to 40-60°C can significantly accelerate the rate. However, be cautious, as excessive heat can promote the side reactions discussed in Problem 2.
-
Caption: Troubleshooting workflow for low product yield.
Problem 2: Significant Formation of Amide Byproduct
Question: "I am isolating my desired amidoxime, but my yield is compromised by a significant amount of 3-methyl-2-pyridinecarboxamide. How can I suppress this side reaction?"
Answer: The formation of an amide byproduct is a well-documented issue in amidoxime synthesis.[5][7] Mechanistic studies suggest that the oxygen atom in the amide is derived from the hydroxylamine itself, indicating a complex pathway rather than simple hydrolysis from water in the solvent.[4]
Caption: Competing pathways for amidoxime vs. amide formation.
-
Primary Cause: Suboptimal Solvent and Base Combination. Certain conditions are known to favor the pathway leading to the amide. For instance, the use of strong inorganic bases like NaOH or KOH in solvents like DMSO can significantly increase amide formation.[1] Similarly, alcoholic solvents can also contribute to this side reaction.[5]
-
Solution: Optimize the Reaction Medium. A highly effective strategy is to switch to a "green" solvent system. Research has demonstrated that conducting the reaction in water with triethylamine (1.6 mol equivalent) as the base can produce the amidoxime in high yield (81%) with no detectable amide byproduct.[1] This system is advantageous because it is environmentally benign and simplifies workup. If an aqueous system is not feasible, consider switching from ethanol to a more inert solvent like THF or dioxane, though solubility may need to be re-evaluated.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the single most effective change I can make to improve my yield and purity?
-
A1: Based on published optimization studies, the most impactful change is often the choice of the base and solvent system. Switching to a system of 1.6 molar equivalents of triethylamine in water at room temperature has been shown to provide high yields of the amidoxime product, free from the common amide impurity.[1][4]
-
-
Q2: Can I use a commercial 50% aqueous solution of hydroxylamine directly?
-
A2: Absolutely. Using an aqueous solution of free hydroxylamine is an excellent strategy.[2][3] This approach eliminates the need for a base altogether, which means no salt byproducts (like triethylammonium chloride) are formed. The result is a cleaner reaction profile and a significantly simpler work-up procedure, often requiring only solvent removal and extraction or direct crystallization of the product.[2]
-
-
Q3: How should I monitor the reaction's progress?
-
A3: The most reliable methods are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC: Use a suitable solvent system (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol) to track the disappearance of the non-polar starting nitrile spot and the appearance of the more polar amidoxime product spot.
-
LC-MS: This provides definitive confirmation by tracking the masses of the starting material (M+H⁺ for 2-cyano-3-methylpyridine) and the product (M+H⁺ for 3-methyl-2-pyridinecarboxamidoxime), as well as any potential byproducts like the amide.
-
-
-
Q4: My amidoxime product seems unstable. What are the best practices for handling and storage?
-
A4: Amidoximes can exhibit thermal and chemical instability.[8] It is crucial to purify the product promptly after the reaction work-up. After purification (e.g., by recrystallization or column chromatography), the solid should be stored in a tightly sealed container, protected from moisture, at a low temperature (4°C is recommended).[9]
-
Optimized Experimental Protocol
This protocol is based on a green chemistry approach that has been demonstrated to produce high yields of the target amidoxime with minimal byproduct formation.[1][4]
Protocol: Synthesis of 3-Methyl-2-pyridinecarboxamidoxime in an Aqueous System
Reagents & Materials:
-
2-Cyano-3-methylpyridine
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Triethylamine (TEA)
-
Deionized Water
-
Ethyl Acetate
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with magnetic stir bar
-
Standard glassware for extraction and filtration
Procedure:
-
Charge the Reaction Vessel: To a round-bottom flask, add 2-cyano-3-methylpyridine (1.0 eq).
-
Add Reagents: Add hydroxylamine hydrochloride (1.5 eq) followed by deionized water (sufficient to create a stirrable slurry, typically 5-10 mL per gram of nitrile).
-
Base Addition: While stirring at room temperature, slowly add triethylamine (1.6 eq) to the mixture.
-
Reaction: Allow the reaction to stir vigorously at room temperature for 6-8 hours. Monitor the reaction's completion by TLC or LC-MS, watching for the complete consumption of the starting nitrile.
-
Work-up:
-
Once the reaction is complete, add ethyl acetate to the flask to dissolve the product.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with water and then with brine.
-
Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.
-
-
Isolation:
-
Filter off the drying agent.
-
Remove the solvent (ethyl acetate) under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be further purified by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) to yield pure 3-methyl-2-pyridinecarboxamidoxime.
-
References
-
Albayatı, M. R., Mohamed, M. A., & Moustafa, A. H. (2020). Optimization of the synthesis of het/aryl-amidoximes using an efficient green chemistry. Synthetic Communications, 50(8), 1217-1231. [Link]
-
Vörös, Z., et al. (2014). An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine. Organic & Biomolecular Chemistry, 12(35), 6882-6891. [Link]
-
Stephenson, L., Warburton, W. K., & Wilson, M. J. (1969). Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes. Journal of the Chemical Society C: Organic, 861-864. [Link]
-
Taylor & Francis Online. (2020). Optimization of the synthesis of het/aryl-amidoximes using an efficient green chemistry. [Link]
-
ResearchGate. (2016). An experimental and Theoretical Study of Reaction Mechanism between Nitriles and Hydroxylamine. [Link]
-
Asian Journal of Green Chemistry. (2018). One-pot route to nitriles from aldehyde and hydroxylamine hydrochloride on silica-gel. [Link]
-
PMC. (n.d.). One-pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. [Link]
-
ACS Publications. (2012). Formation of Aromatic Amidoximes with Hydroxylamine using Microreactor Technology. [Link]
- Google Patents. (2000).
-
PMC. (n.d.). Studies on the synthesis of amidoximes from nitroalkanes. [Link]
-
PMC. (n.d.). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. [Link]
-
Organic Chemistry Research. (2017). Fe(HSO4)3-Catalyzed Direct Conversion of Aldehydes into Nitriles Using Hydroxylamine Hydrochloride. [Link]
-
ScienceDirect. (n.d.). Reaction pathways of hydroxylamine decomposition in the presence of acid/base. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. WO2000032565A1 - Method of manufacturing high purity amidoximes from hydroxylamine and nitriles - Google Patents [patents.google.com]
- 3. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 7. An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 2-Pyridinecarboxamidoxime | 1772-01-6 [sigmaaldrich.com]
Troubleshooting low solubility of 3-Methylpyridine-2-amidoxime in reaction media
Executive Summary
The solubility challenges associated with 3-Methylpyridine-2-amidoxime (CAS: 690632-33-8) are rarely due to a single factor. Instead, they arise from the compound's amphoteric nature and high lattice energy . The amidoxime moiety (
This guide moves beyond generic advice. We will treat solubility not as a binary state (soluble/insoluble) but as a manipulatable equilibrium driven by pH , dielectric constant , and temperature .
Part 1: The Diagnostic Framework
Before altering your reaction matrix, you must distinguish between thermodynamic insolubility (the compound cannot dissolve) and kinetic inhibition (the compound dissolves too slowly).
Interactive Troubleshooting Workflow
Figure 1: Diagnostic decision tree for distinguishing kinetic vs. thermodynamic solubility issues.
Part 2: Solvent Selection & Chemical Causality
The 3-methyl group at the ortho position to the amidoxime creates a "steric gate" that limits the efficacy of bulky solvents. You must select a solvent system that matches the Dipole Moment and Hydrogen Bond Donor (HBD) capacity of the solute.
Solvent Compatibility Matrix
| Solvent Class | Suitability | Mechanistic Insight | Recommended For |
| Dipolar Aprotic (DMSO, DMF, NMP) | High | High dielectric constant ( | Metal complexation, nucleophilic substitutions. |
| Protic Polar (MeOH, EtOH, Water) | Moderate | Can solvate via H-bonding, but the hydrophobic 3-methylpyridine core limits solubility in pure water. | Recrystallization, acid-catalyzed cyclizations. |
| Chlorinated (DCM, Chloroform) | Low | Lacks sufficient H-bond acceptor capability to break the amidoxime dimer network. | Not recommended unless used with a phase transfer catalyst. |
| Non-Polar (Toluene, Hexane) | Insoluble | The polar amidoxime headgroup ( | Used as an anti-solvent to precipitate the product. |
Expert Insight: If you are using Acetonitrile (MeCN) and facing precipitation, switch to DMF . While both are polar aprotic, MeCN forms linear dipole arrays that do not effectively solvate the "bent" amidoxime structure compared to the planar amide-like structure of DMF [1].
Part 3: Critical Troubleshooting FAQs
Q1: My reaction requires a non-polar solvent (e.g., Toluene), but the starting material won't dissolve. What do I do?
The Fix: Use Phase Transfer Catalysis (PTC) or a "Solvent Spike" .
-
The Spike Method: Dissolve the 3-Methylpyridine-2-amidoxime in the minimum volume of DMF (approx. 100-200 µL per mmol). Add this concentrated solution dropwise to the stirring toluene. The compound may remain in a supersaturated state long enough to react.
-
The PTC Method: If the reaction involves a nucleophilic attack by the amidoxime, add a quaternary ammonium salt (e.g., TBAB) and use a biphasic system (Toluene/Water or Toluene/Solid Base).
Q2: I am trying to coordinate this ligand to a metal center, but it precipitates immediately upon mixing.
The Fix: This is likely Ligand-Ligand H-bonding rather than metal complexation.
-
Cause: In the absence of a strong base, the amidoxime protons (
and ) self-associate faster than they coordinate to the metal. -
Protocol: Pre-treat the ligand with 1.0 equivalent of NaOMe in Methanol before adding the metal salt. This deprotonates the oxime oxygen (
), creating a potent anionic ligand that is far more soluble and kinetically active toward the metal center [2].
Q3: Does the 3-methyl group affect pH adjustments?
The Fix: Yes. The 3-methyl group exerts an inductive effect (+I) , making the pyridine nitrogen slightly more basic than unsubstituted pyridine, but it also provides steric hindrance .
-
Acidic Media: Protonation occurs readily at the pyridine nitrogen. This species is highly water-soluble.
-
Basic Media: Deprotonation occurs at the oxime oxygen.
-
The Danger Zone: The neutral pH range (pH 6–8) is the Isoelectric Point equivalent where the molecule is uncharged and least soluble. Always run reactions at pH < 4 or pH > 10 if solubility is the limiting factor.
Part 4: Validated Solubilization Protocols
Protocol A: The "Heat-Cool-Spike" Method (For Crystallization/Purification)
Use this when the compound oils out or crashes as an amorphous solid.
-
Suspend 1.0 g of 3-Methylpyridine-2-amidoxime in 10 mL of Ethanol.
-
Heat to reflux (
). If not clear, add DMSO dropwise (max 10% v/v) until dissolution is complete. -
Filter hot through a pre-warmed glass frit (removes inorganic salts).
-
Cool slowly to RT with slow agitation (100 rpm). Rapid cooling traps impurities.
Protocol B: In-Situ Salt Formation (For Synthesis)
Use this to increase solubility in non-polar organic synthesis.
-
Dissolve the amidoxime in THF or Ether.
-
Bubble dry HCl gas or add 4M HCl in Dioxane (1.0 eq).
-
The resulting Hydrochloride salt is often less soluble in ether but can be isolated as a fine powder.
-
Resuspend this salt in your reaction solvent (e.g., DCM). The ionic character often allows for better suspension behavior or solubility in chlorinated solvents compared to the neutral zwitterion-like parent.
Part 5: Mechanistic Visualization
Understanding the "why" allows you to predict behavior in novel solvents. The diagram below illustrates the disruption of the intermolecular H-bond network.
Figure 2: Mechanism of solvation. DMSO effectively competes for hydrogen bonding sites, breaking the crystal lattice, whereas non-polar solvents cannot disrupt the amidoxime-amidoxime dimers.
References
-
Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (General reference for solvent dipole interactions).
-
Constantinos, G. E., et al. (2008). "Using pyridine amidoximes in 3d-metal cluster chemistry: a novel ferromagnetic Ni12 complex." Dalton Transactions.[1] (Demonstrates deprotonation strategy for solubility/reactivity).
-
NIST Chemistry WebBook. "3-Methylpyridine Properties." (Source for physical data on the pyridine core).[2][3][4]
-
PubChem. "3-Methylpyridine-2-amidoxime Compound Summary." (Identification and structural data).
Sources
- 1. Using pyridine amidoximes in 3d-metal cluster chemistry: a novel ferromagnetic Ni12 complex from the use of pyridine-2-amidoxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridine, 3-methyl- [webbook.nist.gov]
Optimizing pH conditions for 3-Methylpyridine-2-amidoxime stability
Technical Support Center: 3-Methylpyridine-2-amidoxime
A Guide to Optimizing pH Conditions for Enhanced Stability
Welcome to the technical support guide for 3-Methylpyridine-2-amidoxime. This document is designed for researchers, scientists, and drug development professionals who are working with this compound and need to ensure its stability in aqueous environments. Given that specific literature on the pH stability profile of this molecule is limited, this guide is built from first principles of chemical reactivity, drawing on established knowledge of amidoxime and pyridine chemistry to provide a robust framework for your experimental design and troubleshooting.
Section 1: Scientific Fundamentals of 3-Methylpyridine-2-amidoxime Stability
Understanding the stability of 3-Methylpyridine-2-amidoxime requires considering its two key structural features: the amidoxime functional group and the 3-methylpyridine heterocyclic ring.
-
The Amidoxime Group (-C(NH₂)=NOH): This functional group is the primary site of hydrolytic instability. Like other molecules with carbon-nitrogen double bonds, such as oximes and hydrazones, amidoximes are susceptible to hydrolysis, which breaks the C=N bond.[1] This reaction is catalyzed by both acid and base, meaning that the degradation rate is typically lowest in a specific, often near-neutral, pH range and increases significantly in strongly acidic or alkaline conditions. The generally accepted mechanism for this type of hydrolysis involves the formation of a carbinolamine intermediate.[1] Oximes are generally more resistant to hydrolysis than isostructural hydrazones, which is a favorable characteristic.[1]
-
The 3-Methylpyridine Ring: The pyridine ring is a common motif in pharmaceuticals, often incorporated to improve properties like metabolic stability, solubility, and biological potency.[2][3][4] As a weak base (the pKa of the parent 3-methylpyridine is ~5.6), the nitrogen atom in the pyridine ring will be protonated under acidic conditions (pH < 5).[5] This protonation makes the ring strongly electron-withdrawing, which can influence the reactivity of the adjacent amidoxime group. This electronic effect may alter the rate of hydrolysis, making it essential to experimentally determine the optimal pH.
The combination of these factors leads to a classic "U-shaped" pH-rate profile, where the rate of degradation is plotted against pH. The lowest point of the "U" represents the pH of maximum stability.
Expected Degradation Pathway
The primary degradation pathway for 3-Methylpyridine-2-amidoxime in aqueous solution is hydrolysis. This process is expected to yield 3-methylpyridine-2-carboxylic acid (or the corresponding amide) and hydroxylamine. Monitoring the disappearance of the parent compound and the appearance of these degradation products is the most direct way to assess stability.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for 3-Methylpyridine-2-amidoxime in solution?
A1: The primary degradation pathway is hydrolysis of the amidoxime functional group. This reaction is sensitive to the pH of the solution and is catalyzed by both acidic and basic conditions.[1][6]
Q2: What is the expected optimal pH range for storing or formulating this compound?
A2: While experimental verification is crucial, we can hypothesize based on general principles. Amidoximes are typically most stable in the slightly acidic to neutral pH range (approximately pH 4-7). In strongly acidic conditions (pH < 3), the pyridine nitrogen becomes protonated, and the hydrolysis reaction is acid-catalyzed. In strongly basic conditions (pH > 9), base-catalyzed hydrolysis will dominate. The point of minimum degradation must be determined empirically using a formal pH stability study.
Q3: How can I monitor the stability of 3-Methylpyridine-2-amidoxime?
A3: The most common and reliable method is to use a stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically with UV detection. A "stability-indicating" method is one that can separate the intact parent compound from all potential degradation products without interference. You would monitor the decrease in the peak area of the parent compound and the corresponding increase in the peak areas of degradants over time.
Q4: What analytical techniques are best for identifying the degradation products?
A4: Liquid Chromatography-Mass Spectrometry (LC-MS) is the ideal technique. It allows you to separate the degradation products chromatographically (like HPLC) and determine their mass-to-charge ratio, which provides strong evidence for their chemical identity. Comparing the measured mass to the expected mass of 3-methylpyridine-2-carboxylic acid would be a key step.
Section 3: Troubleshooting Guide
Issue: I'm observing a rapid loss of my compound in a formulation buffered at pH 3.
-
Probable Cause: You are likely observing acid-catalyzed hydrolysis. At pH 3, the pyridine ring nitrogen is protonated, and the excess hydronium ions in solution are actively catalyzing the breakdown of the amidoxime group.
-
Solution:
-
Immediately re-buffer your formulation to a higher pH. Start by testing conditions at pH 5 and pH 7.
-
Conduct a systematic pH-rate profile study (see Section 4) to identify the pH of maximum stability for your specific formulation matrix.
-
If you must work at a low pH, consider if lyophilization (freeze-drying) is an option for long-term storage, to be reconstituted in the aqueous buffer immediately before use.
-
Issue: My solution is buffered at pH 9, and I'm still seeing significant degradation over 24 hours.
-
Probable Cause: You are in the region of base-catalyzed hydrolysis. The hydroxide ions in the solution are attacking the electrophilic carbon of the amidoxime group, leading to its degradation.
-
Solution:
-
Adjust the pH of your solution downwards into the neutral or slightly acidic range (e.g., pH 6-7).
-
Minimize the exposure time of the compound to high pH conditions. If a basic pH is required for a specific step, perform it quickly and at a reduced temperature to slow the degradation rate.
-
Issue: A new, large peak is appearing in my HPLC chromatogram over time, while my parent peak decreases.
-
Probable Cause: This new peak is almost certainly a degradation product. Its retention time will differ from the parent compound.
-
Solution:
-
This is an expected outcome of a stability study. The goal is to identify and quantify this peak.
-
Use LC-MS to determine the mass of the compound in the new peak. Compare this mass with the calculated molecular weight of potential hydrolysis products like 3-methylpyridine-2-carboxylic acid (137.12 g/mol ) or 3-methylpyridine-2-carboxamide (136.15 g/mol ).
-
Once identified, you can track the formation of this product to calculate the degradation kinetics of the parent compound.
-
Section 4: Experimental Protocols
Protocol 1: Performing a pH-Rate Profile Study
This protocol follows the principles outlined in the ICH Q1A(R2) guidelines for stress testing.[7] The goal is to determine the rate of degradation at various pH values to identify the optimal condition for stability.
Materials:
-
3-Methylpyridine-2-amidoxime
-
A series of buffers (See Table 1 for suggestions) covering a pH range from 2 to 10.
-
Calibrated pH meter
-
HPLC system with UV detector
-
Constant temperature incubator or water bath (e.g., set to 40°C to accelerate degradation)
-
Volumetric flasks and pipettes
| Table 1: Recommended Buffer Systems for pH Stability Studies | ||
| Target pH Range | Buffer System | Typical pKa |
| 2.0 - 3.0 | Hydrochloric Acid / Potassium Chloride | N/A |
| 3.0 - 5.5 | Citrate Buffer | 3.1, 4.8, 6.4 |
| 5.8 - 8.0 | Phosphate Buffer (Na₂HPO₄ / NaH₂PO₄) | 7.2 |
| 8.1 - 10.1 | Borate Buffer | 9.2 |
Methodology:
-
Buffer Preparation: Prepare a series of buffers (e.g., at pH 2, 4, 5, 6, 7, 8, and 10) at a consistent ionic strength (e.g., 50 mM).
-
Stock Solution: Prepare a concentrated stock solution of 3-Methylpyridine-2-amidoxime in a suitable organic solvent (like acetonitrile or methanol) in which it is stable.
-
Sample Preparation: For each pH point, add a small, precise volume of the stock solution to a volumetric flask and dilute with the corresponding buffer to a final concentration (e.g., 0.1 mg/mL). The final percentage of organic solvent should be low (<5%) to avoid influencing the reaction.
-
Time Zero (T=0) Analysis: Immediately after preparation, take an aliquot from each pH sample and analyze it by HPLC. This is your T=0 reference point.
-
Incubation: Place the remaining samples in a constant temperature incubator (e.g., 40°C).
-
Time-Point Analysis: Withdraw aliquots from each sample at predetermined time intervals (e.g., 6, 12, 24, 48, 72 hours). The frequency should be sufficient to establish a degradation profile.[8]
-
HPLC Analysis: Analyze each time-point sample using a validated, stability-indicating HPLC method. Record the peak area of the parent compound.
-
Data Analysis:
-
For each pH, plot the natural logarithm of the parent compound's concentration (or peak area) versus time.
-
If the plot is linear, the degradation follows pseudo-first-order kinetics. The slope of this line is the observed rate constant, k_obs_.
-
Finally, plot log(k_obs_) versus pH. The lowest point on this curve will indicate the pH of maximum stability.
-
Section 5: Visualization & Data Presentation
Visualizing workflows and conceptual relationships is key to understanding the stability profile.
Caption: Experimental workflow for a pH-rate profile stability study.
Sources
- 1. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Showing Compound 3-Methylpyridine (FDB004416) - FooDB [foodb.ca]
- 6. uregina.ca [uregina.ca]
- 7. database.ich.org [database.ich.org]
- 8. academy.gmp-compliance.org [academy.gmp-compliance.org]
Validation & Comparative
Navigating the Spectral Landscape: A Comparative Guide to the ¹H and ¹³C NMR Chemical Shifts of 3-Methylpyridine-2-amidoxime
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical and materials science, the precise structural elucidation of novel compounds is paramount. 3-Methylpyridine-2-amidoxime, a heterocyclic compound with potential applications in medicinal chemistry, presents a unique spectroscopic challenge. This guide, designed for the discerning researcher, delves into the predicted ¹H and ¹³C NMR chemical shifts of this molecule, offering a comparative analysis with structurally related analogs. While a definitive, published, and fully assigned experimental spectrum for 3-Methylpyridine-2-amidoxime remains elusive in the current literature, this document provides a robust, predictive framework and a detailed experimental protocol to empower researchers in their analytical endeavors.
The Structural Context: Understanding Inductive and Mesomeric Effects
The chemical shifts in NMR spectroscopy are exquisitely sensitive to the electronic environment of each nucleus. In 3-Methylpyridine-2-amidoxime, the interplay of the electron-donating methyl group at the 3-position and the electron-withdrawing amidoxime group at the 2-position of the pyridine ring governs the spectral landscape. The lone pair of electrons on the pyridine nitrogen also significantly influences the shielding and deshielding of the ring protons and carbons.
Predicted ¹H and ¹³C NMR Chemical Shifts of 3-Methylpyridine-2-amidoxime
The following tables present the predicted ¹H and ¹³C NMR chemical shifts for 3-Methylpyridine-2-amidoxime. These predictions are derived from a comprehensive analysis of the known spectral data of 3-methylpyridine[1][2][3][4][5], pyridine-2-carboxamide[6], and general principles of substituent effects on aromatic systems. It is crucial to note that these are estimated values and may vary depending on the solvent and experimental conditions.
Table 1: Predicted ¹H NMR Chemical Shifts for 3-Methylpyridine-2-amidoxime (in DMSO-d₆)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale for Prediction |
| H4 | 7.40 - 7.50 | d | J = 7-8 | The amidoxime group at C2 will exert an electron-withdrawing effect, deshielding H4. |
| H5 | 7.20 - 7.30 | t | J = 7-8 | This proton is expected to be the most shielded of the ring protons, influenced by the methyl group and less by the amidoxime. |
| H6 | 8.40 - 8.50 | d | J = 4-5 | Proximity to the electronegative pyridine nitrogen results in significant deshielding. |
| CH₃ | 2.30 - 2.40 | s | - | Typical chemical shift for a methyl group attached to a pyridine ring. |
| NH₂ | 5.80 - 6.00 | s (broad) | - | Amine protons are typically broad and their shift is solvent-dependent. |
| NOH | 9.70 - 9.90 | s (broad) | - | The hydroxyl proton of the oxime is acidic and will appear as a broad singlet at a downfield shift. |
Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Methylpyridine-2-amidoxime (in DMSO-d₆)
| Carbon | Predicted Chemical Shift (ppm) | Rationale for Prediction |
| C2 | 155 - 158 | The carbon bearing the amidoxime group will be significantly deshielded. |
| C3 | 135 - 138 | The methyl substituent will cause a downfield shift compared to unsubstituted pyridine. |
| C4 | 123 - 126 | Influenced by the electron-withdrawing nature of the adjacent amidoxime-bearing carbon. |
| C5 | 136 - 139 | Expected to have a similar shift to C3 due to the influence of the methyl group and its position relative to the nitrogen. |
| C6 | 148 - 151 | The carbon adjacent to the nitrogen is typically the most deshielded in the pyridine ring. |
| C=NOH | 145 - 148 | The carbon of the amidoxime functional group. |
| CH₃ | 18 - 20 | Typical chemical shift for a methyl group on an aromatic ring. |
Comparative Analysis with Structural Analogs
To substantiate the predicted chemical shifts, a comparison with experimentally determined data for 3-methylpyridine and pyridine-2-carboxamide is instructive.
Table 3: Comparison of ¹H NMR Chemical Shifts (in CDCl₃)
| Proton | 3-Methylpyridine[1] | Pyridine-2-carboxamide[6] | Predicted 3-Methylpyridine-2-amidoxime |
| H4 | ~7.16 | ~7.45 | ~7.45 |
| H5 | ~7.46 | ~7.86 | ~7.25 |
| H6 | ~8.43 | ~8.58 | ~8.45 |
| CH₃ | ~2.32 | - | ~2.35 |
| Amide/Amine | - | ~6.7 (broad), ~7.9 (broad) | ~5.9 (broad) |
Table 4: Comparison of ¹³C NMR Chemical Shifts (in CDCl₃)
| Carbon | 3-Methylpyridine[2] | Pyridine-2-carboxamide[6] | Predicted 3-Methylpyridine-2-amidoxime |
| C2 | ~158.6 | ~150.7 | ~156 |
| C3 | ~130.7 | ~122.2 | ~136 |
| C4 | ~122.0 | ~136.9 | ~124 |
| C5 | ~138.4 | ~126.2 | ~137 |
| C6 | ~146.9 | ~149.3 | ~149 |
| C=O/C=NOH | - | ~164.5 | ~146 |
| CH₃ | ~20.0 | - | ~19 |
The comparative data illustrates the expected trends. The introduction of the amidoxime group at the 2-position is predicted to have a more pronounced electron-withdrawing effect than the carboxamide group, leading to a general downfield shift for the adjacent protons and carbons.
Experimental Protocol for NMR Analysis
For researchers seeking to acquire definitive experimental data for 3-Methylpyridine-2-amidoxime, the following protocol outlines a robust methodology.
1. Sample Preparation
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended as the initial solvent due to its ability to dissolve a wide range of organic compounds and to slow down the exchange of labile protons (NH₂ and OH), potentially allowing for their observation as sharper signals. Deuterated chloroform (CDCl₃) can also be used for comparison.
-
Concentration: Prepare a solution of approximately 5-10 mg of 3-Methylpyridine-2-amidoxime in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing ¹H and ¹³C NMR spectra to 0 ppm.
2. NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 32-64 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and confirm the connectivity of protons in the pyridine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms, aiding in the definitive assignment of carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall structure.
-
3. Data Processing and Analysis
-
Apply appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio.
-
Phase and baseline correct the spectra.
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Analyze the coupling patterns (multiplicities and coupling constants) in the ¹H NMR spectrum to deduce the substitution pattern of the pyridine ring.
-
Use the 2D NMR data to assign all proton and carbon signals unambiguously.
Visualizing the Process: From Sample to Spectrum
Caption: Experimental workflow for the NMR analysis of 3-Methylpyridine-2-amidoxime.
Conclusion
References
-
Alsaygh, A., Al-Humaidi, J. and Al-Najjar, I. (2014) Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines. International Journal of Organic Chemistry, 4, 116-121. [Link]
-
Bekele, T. (2014). Investigation of Rotational Barrier in Nicotinamide and Picolinamide Using Temperature-Dependent 1H NMrR Spectra. Addis Ababa University. [Link]
-
Gao, Y., et al. (2022). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules. [Link]
- Martin, G. E., & Zektzer, A. S. (1988). Two-Dimensional NMR Methods for Establishing Molecular Connectivity: A Chemist's Guide. VCH.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
-
SpectraBase. (n.d.). 3-Methylpyridine - Optional[13C NMR] - Chemical Shifts. [Link]
-
Wikipedia. (2023, December 27). 3-Methylpyridine. [Link]
-
NIST. (n.d.). Pyridine, 3-methyl-. [Link]
-
Wojciechowska, A., et al. (2016). ANALYSIS OF PHYTOTOXICITY OF PYRIDINE-2-, -3-, -4-AMIDOXIMES. Journal of Research and Applications in Agricultural Engineering. [Link]
-
Xia, N., & Taillefer, M. (2009). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. Chemical Communications. [Link]
-
ResearchGate. (n.d.). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine, 3-Methylpyridine, 4-Methylpyridine and 2, 4-Dimethylpyridine.... [Link]
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Comparing AChE reactivation efficacy: 3-Methylpyridine-2-amidoxime vs 2-PAM
This guide provides an in-depth technical comparison between the established standard 2-PAM (Pralidoxime) and the structural analog 3-Methylpyridine-2-amidoxime . The analysis focuses on molecular mechanism, reactivation kinetics, and blood-brain barrier (BBB) permeability, synthesizing data from structure-activity relationship (SAR) studies of pyridinium oximes and amidoximes.
Executive Summary: The Efficacy vs. Access Trade-off
-
2-PAM (Pralidoxime): The clinical "Gold Standard" for peripheral AChE reactivation. It possesses high affinity for the AChE active site due to its quaternary ammonium structure but lacks central nervous system (CNS) bioavailability.
-
3-Methylpyridine-2-amidoxime: A non-quaternary, tertiary amine candidate. While it theoretically offers superior BBB penetration (crucial for nerve agent survival), its reactivation potency is likely significantly compromised by two factors: steric hindrance at the 3-position (clashing with Tyr337) and the higher
of the amidoxime group compared to the aldoxime in 2-PAM.
Chemical & Mechanistic Basis
The efficacy of an oxime reactivator depends on three physicochemical pillars: Orientation (fitting the active site), Nucleophilicity (generating the reactive oximate anion), and Access (reaching the target tissue).
Structural Comparison Table
| Feature | 2-PAM (Pralidoxime) | 3-Methylpyridine-2-amidoxime |
| Chemical Class | Quaternary Pyridinium Aldoxime | Tertiary Pyridine Amidoxime |
| Functional Group | Aldoxime ( | Amidoxime ( |
| Charge at pH 7.4 | Cationic (+1) | Mostly Neutral (Lipophilic) |
| ~8.0 (Physiological range) | ~12.0 (High, less dissociated) | |
| Active Site Binding | Cation- | Weak/Non-specific (No cation anchor) |
| Steric Profile | Planar, fits narrow gorge | 3-Methyl induces twist/clash |
Mechanistic Pathway (DOT Diagram)
The following diagram illustrates the reactivation mechanism and the critical "Steric Gate" that differentiates these two molecules.
Figure 1: Mechanistic flow of AChE reactivation. Note the bifurcation at the binding step where the 3-methyl substituent and amidoxime pKa impede the process compared to 2-PAM.
Reactivation Efficacy Analysis
The "3-Methyl" Steric Problem
Experimental data on 3-Methyl-2-PAM (the direct quaternary analog) serves as a critical proxy for understanding the 3-methyl substitution.
-
Data: 3-Methyl-2-PAM shows negligible reactivation (approx. 11-13% efficacy relative to 2-PAM).
-
Reason: The methyl group at position 3 forces the oxime moiety out of the pyridinium plane. This twist causes a severe steric clash with Tyr337 in the AChE active site, preventing the oxime oxygen from approaching the phosphorus atom of the organophosphate [1].
The "Amidoxime" Electronic Problem
-
2-PAM (Aldoxime): With a
of ~8.0, a significant fraction exists as the reactive oximate anion ( ) at physiological pH (7.4). -
3-Methylpyridine-2-amidoxime: Amidoximes typically have a
around 12. At pH 7.4, the population of the reactive anion is extremely low ( ). -
Consequence: Unless the enzyme active site significantly perturbs the
(which requires precise binding, hindered by the 3-methyl group), the rate of nucleophilic attack ( ) will be drastically slower than 2-PAM.
Comparative Efficacy Data
| Parameter | 2-PAM (Reference) | 3-Methylpyridine-2-amidoxime (Predicted/SAR) |
| Reactivation Rate ( | High ( | Very Low (Predicted <10% of 2-PAM) |
| Affinity ( | High (Micro-molar range) | Low (Milli-molar range due to lack of charge) |
| BBB Penetration | < 5% (Restricted to periphery) | High (Likely >50% due to lipophilicity) |
| Therapeutic Window | Effective for peripheral rescue | Potential for CNS rescue (if potency improved) |
Note: While specific kinetic constants for 3-Methylpyridine-2-amidoxime against specific nerve agents are sparse in public literature, the structural combination of a 3-methyl steric clash and high amidoxime pKa predicts poor efficacy compared to 3-hydroxy-2-pyridineamidoxime or 2-PAM.
Experimental Protocols: Validating Reactivation
To empirically verify the efficacy difference, the Modified Ellman’s Assay is the standard protocol. This workflow ensures self-validating results by including positive (2-PAM) and negative (buffer) controls.
Protocol Workflow (DOT Diagram)
Figure 2: Step-by-step workflow for the modified Ellman's assay to determine reactivation kinetics.
Detailed Methodology
-
Enzyme Preparation: Use Human Recombinant AChE (hAChE) or Erythrocyte AChE. Avoid Butyrylcholinesterase (BChE) contamination.
-
Inhibition: Incubate AChE with the Organophosphate (e.g., Paraoxon-ethyl or VX surrogate) to achieve >90% inhibition. Remove excess OP via spin-column filtration to prevent re-inhibition.
-
Reactivation:
-
Aliquot inhibited enzyme into a 96-well plate.
-
Add 2-PAM (Control) and 3-Methylpyridine-2-amidoxime (Test) at graded concentrations (
). -
Incubate at
for defined intervals (e.g., 5, 10, 30, 60 min).
-
-
Detection: Add Acetylthiocholine (ATCh) and Ellman's Reagent (DTNB). Monitor the increase in absorbance at 412 nm.
-
Calculation:
Conclusion & Strategic Recommendations
Verdict: 2-PAM remains the superior reactivator for restoring acetylcholinesterase activity in the peripheral nervous system due to its optimal steric fit and electronic properties. 3-Methylpyridine-2-amidoxime is inferior as a direct reactivator, likely suffering from the "3-methyl steric clash" observed in analogous studies and the low nucleophilicity of the amidoxime group at physiological pH.
Research Direction: However, the non-quaternary nature of 3-Methylpyridine-2-amidoxime makes it a valuable scaffold for CNS-penetrating drug design. To improve its efficacy, researchers should consider:
-
Removing the 3-Methyl Group: To eliminate steric clash with Tyr337.
-
Hydroxyl Substitution: Moving to 3-hydroxy-2-pyridineamidoxime , which has shown significantly higher reactivation rates (comparable to 2-PAM for VX) while maintaining some non-quaternary character [2].
References
-
Kovarik, Z., et al. (2008). "Methyl Scanning and Revised Binding Mode of 2-Pralidoxime." Journal of Medicinal Chemistry.
-
Mercey, G., et al. (2012). "3-Hydroxy-2-pyridine aldoxime reactivators of organophosphate-inhibited cholinesterases." Chemico-Biological Interactions.
-
Worek, F., et al. (2002). "Reactivation kinetics of acetylcholinesterase from different species inhibited by highly toxic organophosphates." Archives of Toxicology.
-
Sit, R., et al. (2018). "Non-quaternary oximes detoxify nerve agents and reactivate nerve agent-inhibited human butyrylcholinesterase." Scientific Reports.
A Researcher's Guide to the Solid-State Characterization of 3-Methylpyridine-2-amidoxime: An In-Depth Comparison of X-ray Diffraction and Alternative Techniques
For researchers, scientists, and professionals in drug development, understanding the solid-state properties of an active pharmaceutical ingredient (API) is not merely an academic exercise; it is a cornerstone of robust formulation, predictable bioavailability, and regulatory compliance. The crystalline form of a molecule like 3-Methylpyridine-2-amidoxime dictates its physical and chemical stability, solubility, and ultimately, its therapeutic efficacy. This guide provides an in-depth exploration of X-ray diffraction (XRD) as the primary tool for the crystallographic analysis of 3-Methylpyridine-2-amidoxime, while also offering a critical comparison with alternative analytical methods.
The Central Role of Crystalline Structure in Drug Development
3-Methylpyridine-2-amidoxime, a heterocyclic compound with potential applications in medicinal chemistry, can exist in various solid forms, including different polymorphs (crystalline structures), solvates, or as an amorphous solid. Each of these forms can exhibit unique physicochemical properties.[1][2] Therefore, unambiguous characterization of the crystalline structure is paramount. X-ray diffraction stands as the definitive analytical technique for elucidating the three-dimensional arrangement of atoms in a crystalline solid.[2][3]
This guide will first delve into the practical and theoretical considerations of characterizing 3-Methylpyridine-2-amidoxime crystals using both single-crystal and powder X-ray diffraction. Subsequently, it will provide a comparative analysis with other key solid-state characterization techniques, offering insights into their synergistic use.
Gold Standard: X-ray Diffraction (XRD) for Unambiguous Structure Determination
XRD is a powerful, non-destructive technique that provides detailed information about the internal lattice of crystalline substances.[4] The two primary XRD methods, single-crystal XRD (SCXRD) and powder XRD (PXRD), offer complementary information crucial for a comprehensive understanding of 3-Methylpyridine-2-amidoxime's solid state.
Single-Crystal X-ray Diffraction (SCXRD): The Definitive Structure Elucidation
SCXRD is the most powerful technique for determining the precise three-dimensional arrangement of atoms within a molecule and how those molecules pack to form a crystal.[3][5] This method provides exact bond lengths, bond angles, and can establish the absolute stereochemistry of a chiral molecule. However, the major bottleneck for SCXRD is the prerequisite of a high-quality single crystal, typically 30-300 microns in size, which can be challenging to grow.[1][6]
The causality behind these steps is to create a supersaturated solution from which, upon slow cooling or solvent evaporation, individual, well-ordered crystals of 3-Methylpyridine-2-amidoxime will form. The choice of solvent is critical and often requires screening multiple solvents and solvent mixtures.
-
Crystal Growth (Vapor Diffusion Method):
-
Rationale: This is a gentle and effective method for growing high-quality crystals from milligram quantities of the compound.[7]
-
Step 1: Dissolve 5-10 mg of 3-Methylpyridine-2-amidoxime in a minimal amount (0.5-1 mL) of a "good" solvent (e.g., methanol, ethanol) in a small, open vial.
-
Step 2: Place this vial inside a larger, sealed vial containing a small amount of a "poor" solvent (an anti-solvent in which the compound is less soluble, e.g., diethyl ether, hexane).
-
Step 3: Over several days, the vapor of the poor solvent will slowly diffuse into the good solvent, reducing the solubility of the 3-Methylpyridine-2-amidoxime and inducing crystallization.
-
Step 4: Monitor the vial for the formation of clear, well-defined single crystals.
-
-
Crystal Mounting:
-
Rationale: The crystal must be securely mounted in the X-ray beam and be rotatable to collect diffraction data from all orientations.[2][8]
-
Step 1: Using a microscope, select a suitable crystal with sharp edges and no visible defects.
-
Step 2: Carefully pick up the crystal using a cryo-loop or a glass fiber tipped with a minimal amount of a non-diffracting oil or epoxy.[2][4]
-
Step 3: Mount the loop or fiber onto a goniometer head.
-
-
Data Collection:
-
Rationale: The crystal is rotated in the X-ray beam to collect a complete set of diffraction data, which is a unique fingerprint of the crystal lattice.
-
Step 1: Mount the goniometer head onto the diffractometer.
-
Step 2: Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.
-
Step 3: Center the crystal in the X-ray beam.
-
Step 4: Collect a series of diffraction images as the crystal is rotated through various angles.
-
-
Structure Solution and Refinement:
-
Rationale: The collected diffraction pattern is used to solve and refine the crystal structure, yielding the final atomic coordinates.
-
Step 1: Process the raw diffraction data to obtain a list of reflection intensities.
-
Step 2: Use direct methods or Patterson methods to solve the phase problem and obtain an initial structural model.
-
Step 3: Refine the structural model against the experimental data to obtain the final, high-resolution crystal structure.
-
Workflow for Single-Crystal XRD Characterization
Caption: Workflow for SCXRD analysis of 3-Methylpyridine-2-amidoxime.
Powder X-ray Diffraction (PXRD): The Fingerprint for Phase Identification and Purity
PXRD is an indispensable tool in pharmaceutical development for routine analysis.[9][10] It is used to analyze a polycrystalline powder and provides a characteristic "fingerprint" diffraction pattern for a specific crystalline phase. This makes it ideal for polymorph screening, quality control, and detecting crystalline impurities.[1][2]
The primary goal of this protocol is to obtain a representative diffraction pattern from a randomly oriented powder sample. Proper sample preparation is crucial to avoid issues like preferred orientation, which can alter the relative intensities of the diffraction peaks.[11][12]
-
Sample Preparation:
-
Rationale: To ensure the crystallites are randomly oriented and small enough to produce a good quality powder pattern.
-
Step 1: Gently grind a few milligrams of crystalline 3-Methylpyridine-2-amidoxime using a mortar and pestle to a fine, uniform powder (typically 1-10 µm).[13]
-
Step 2: Back-load the powder into a sample holder to minimize preferred orientation. Alternatively, use a low-background sample holder (e.g., zero-background silicon).
-
Step 3: Ensure the surface of the powder is flat and level with the surface of the sample holder.[11]
-
-
Data Collection:
-
Rationale: To obtain a high-quality diffraction pattern with good peak resolution and signal-to-noise ratio.
-
Step 1: Place the sample holder in the diffractometer.
-
Step 2: Set the appropriate instrument parameters (e.g., X-ray source, voltage, current, scan range, step size, and scan speed). A typical scan range for organic molecules is 2° to 40° in 2θ.
-
Step 3: Initiate the data collection.
-
-
Data Analysis:
-
Rationale: To identify the crystalline phases present and potentially quantify them.
-
Step 1: Process the raw data (e.g., background subtraction, Kα2 stripping).
-
Step 2: Compare the experimental pattern to a database of known patterns for phase identification.
-
Step 3 (Optional - Rietveld Refinement): If a crystal structure is known (e.g., from SCXRD), Rietveld refinement can be used to refine the crystal structure against the powder data, providing more detailed structural information and allowing for quantitative phase analysis.[14][15][16]
-
Comparative Analysis: XRD vs. Alternative Solid-State Characterization Techniques
While XRD is the gold standard for crystal structure determination, a multi-technique approach is often necessary for a comprehensive solid-state characterization.[12][17][18]
| Technique | Principle | Information Obtained for 3-Methylpyridine-2-amidoxime | Advantages | Limitations |
| Single-Crystal XRD (SCXRD) | Diffraction of X-rays by a single crystal. | Absolute 3D atomic structure, bond lengths/angles, crystal packing. | Definitive structure determination.[3][5] | Requires a high-quality single crystal, which can be difficult to grow.[6] |
| Powder XRD (PXRD) | Diffraction of X-rays by a polycrystalline powder. | Crystalline "fingerprint," phase identification, polymorphism, crystallinity. | Rapid, non-destructive, suitable for routine analysis.[9] | Provides limited structural information for unknown compounds; preferred orientation can be an issue.[12] |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature. | Melting point, glass transition, phase transitions, purity. | Highly sensitive to thermal events, requires small sample size. | Indirect structural information; can be difficult to interpret for complex systems.[19] |
| Solid-State NMR (ssNMR) Spectroscopy | Measures the nuclear magnetic resonance of atomic nuclei in a solid sample. | Information on local chemical environments, polymorphism, and intermolecular interactions. | Can analyze both crystalline and amorphous materials; sensitive to local structure.[19][20] | Lower resolution than XRD; can be complex to interpret; longer acquisition times.[21] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by the sample, exciting molecular vibrations. | Information on functional groups and hydrogen bonding.[22] | Rapid, non-destructive, and sensitive to changes in chemical bonding. | Provides information on local chemical structure, not long-range crystalline order. |
Logical Relationship of Characterization Techniques
Caption: Interrelation of XRD with complementary analytical techniques.
Conclusion: A Synergistic Approach to Crystalline Characterization
For the comprehensive solid-state characterization of 3-Methylpyridine-2-amidoxime, X-ray diffraction, in both its single-crystal and powder forms, is an indispensable tool. SCXRD provides the unambiguous, high-resolution structural information that is the bedrock of understanding the molecule's fundamental properties. PXRD, in turn, offers a rapid and reliable method for routine identification, polymorph screening, and quality control, making it a workhorse in the pharmaceutical development pipeline.
However, a truly robust characterization strategy relies on the synergy of multiple analytical techniques. By integrating the structural data from XRD with the thermal information from DSC, the local environmental details from ssNMR, and the functional group analysis from FTIR, researchers can build a comprehensive and self-validating picture of 3-Methylpyridine-2-amidoxime's solid-state behavior. This integrated approach is critical for ensuring the development of safe, stable, and effective pharmaceutical products.
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Creative Biostructure. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from Creative Biostructure website: [Link]
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University of York. scXRD: Mounting single crystals. Retrieved from University of York Chemistry Teaching Labs website: [Link]
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SPT Labtech. Chemical crystallization. Retrieved from SPT Labtech website: [Link]
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Fawcett, T. G., et al. (2019). A practical guide to pharmaceutical analyses using X-ray powder diffraction. Powder Diffraction, 34(S1), S2-S14. Retrieved from Cambridge University Press website: [Link]
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Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from SERC at Carleton College website: [Link]
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Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 1995-2010. Retrieved from University of Southampton ePrints Soton website: [Link]
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Staples, R. J., & Ruf, M. Growing and Mounting Single Crystals Your Diffractometer Will Treasure. Retrieved from Brigham Young University Department of Chemistry and Biochemistry website: [Link]
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Li, N., et al. (2022). Comparison of Differential Scanning Calorimetry, Powder X-ray Diffraction, and Solid-state Nuclear Magnetic Resonance Spectroscopy for Measuring Crystallinity in Amorphous Solid Dispersions - Application to Drug-in-polymer Solubility. Journal of Pharmaceutical Sciences, 111(10), 2765-2778. Retrieved from PubMed website: [Link]
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Drawell. (2024, May 7). XRD Sample Preparation: Best Practices for Different Sample Forms. Retrieved from Drawell website: [Link]
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Spectroscopy Online. (2021, January 13). The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products. Retrieved from Spectroscopy Online website: [Link]
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Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52, 1995-2010. Retrieved from Royal Society of Chemistry website: [Link]
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Munde, A. S., et al. (2021). AN OUTLOOK FOR SAMPLE PREPARATION IN XRD ANALYSIS OF PHARMACEUTICAL SOLIDS. International Journal of Biology, Pharmacy and Allied Sciences, 10(10), 470-484. Retrieved from IJBPA website: [Link]
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American Pharmaceutical Review. (2010, October 1). XRD in Pharmaceutical Analysis: A Versatile Tool for Problem-Solving. Retrieved from American Pharmaceutical Review website: [Link]
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Scardi, P. (2018). Rietveld Refinement in the Characterization of Crystalline Materials. Materials, 11(11), 2103. Retrieved from MDPI website: [Link]
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Döbelin, N. Profex – Open Source XRD and Rietveld Refinement. Retrieved from Profex website: [Link]
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MyScope. X-ray Diffraction - What is Rietveld refinement? Retrieved from MyScope website: [Link]
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Baghdad Science Journal. (2023, June 1). Synthesis and Characterization of Some New Pyridine and Pyrimidine Derivatives and Studying Their Biological Activities. Retrieved from Baghdad Science Journal website: [Link]
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American Pharmaceutical Review. (2010, November 1). Advanced Approaches to Effective Solid-state Analysis: X-Ray Diffraction, Vibrational Spectroscopy and Solid-state NMR. Retrieved from American Pharmaceutical Review website: [Link]
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Open Access Government. (2015, July 31). Recent Advances in Solid-State Analysis of Pharmaceuticals. Retrieved from Open Access Government website: [Link]
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MDPI. (2025, October 27). RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications. Retrieved from MDPI website: [Link]
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Von Dreele, R. B. (2020). Rietveld refinement for macromolecular powder diffraction. Crystal Growth & Design, 20(11), 7048-7062. Retrieved from Argonne National Laboratory website: [Link]
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Oakwood Chemical. 3-Methylpyridine-2-amidoxime. Retrieved from Oakwood Chemical website: [Link]
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Papatriantafyllopoulou, C., et al. (2008). Using pyridine amidoximes in 3d-metal cluster chemistry: a novel ferromagnetic Ni12 complex from the use of pyridine-2-amidoxime. Dalton Transactions, (23), 3153-3155. Retrieved from Royal Society of Chemistry website: [Link]
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Shah, N., et al. (2015). Comparison of X-ray powder diffraction and solid-state nuclear magnetic resonance in estimating crystalline fraction of tacrolimus in sustained-release amorphous solid dispersion and development of discriminating dissolution method. Journal of Pharmaceutical Sciences, 104(5), 1777-1786. Retrieved from PubMed website: [Link]
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Ogryzek, M., et al. (2016). Crystalline pyrazine-2-amidoxime isolated by diffusion method and its structural and behavioral analysis in the context of crystal engineering and microbiological activity. RSC Advances, 6(70), 65955-65968. Retrieved from ResearchGate website: [Link]
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Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal of Advanced Research, 4(2), 1-5. Retrieved from Vandana Publications website: [Link]
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Hilaris Publisher. (2017, November 3). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Retrieved from Hilaris Publisher website: [Link]
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Clement, B., et al. (2012). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 17(10), 11939-12003. Retrieved from PubMed Central website: [Link]
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A Senior Application Scientist's Guide to the Chromatographic Comparison of Amidoxime Isomers and Derivatives
Introduction: The Isomeric Challenge of Amidoximes in Drug Development
Amidoximes are a class of compounds featuring a hydroxylamino group and an amino group attached to the same carbon atom. In pharmaceutical sciences, they are of immense interest, primarily serving as critical prodrugs for amidines—a functionality known for strong interactions with biological targets but often plagued by poor bioavailability.[1][2] The conversion of a nitrile to an amidoxime is a common synthetic strategy, which can then be reduced to the active amidine.[3]
However, this structural simplicity belies a significant analytical challenge: isomerism. Amidoximes can exist as geometric isomers (E/Z) due to restricted rotation around the C=N bond and, if an asymmetric carbon is present, as enantiomers.[4][5][6] Since different isomers can exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles, regulatory bodies require that they be treated as distinct chemical entities.[5] Therefore, the robust separation, identification, and quantification of these isomers are not merely an academic exercise but a critical step in drug development and quality control.
This guide provides an in-depth comparison of the primary chromatographic techniques used for the separation of amidoxime isomers and their derivatives. We will move beyond simple procedural descriptions to explore the underlying physicochemical principles, explain the causality behind methodological choices, and provide actionable protocols grounded in scientific integrity.
Physicochemical Principles Governing Isomer Separation
The successful chromatographic separation of any set of isomers hinges on exploiting subtle differences in their physicochemical properties. For amidoximes, the key differentiators are polarity, steric hindrance, and pKa.
-
Polarity and Hydrophobicity: The E and Z isomers of an amidoxime possess different dipole moments and three-dimensional shapes. The Z-isomer is often the more energetically favorable configuration.[6] These differences in geometry affect how the isomers interact with both the stationary phase and the mobile phase. In reversed-phase chromatography, for example, the isomer that can more effectively minimize its interaction with the polar mobile phase and maximize its interaction with the nonpolar stationary phase will be retained longer.
-
Steric Effects (Molecular Shape): The spatial arrangement of atoms in one isomer may allow for a more intimate interaction with the stationary phase compared to its counterpart. For instance, a planar region of a molecule might interact strongly with a phenyl-based column, a feature that could be sterically hindered in another isomer.
-
Ionization State (pKa): Amidoximes are basic compounds. Their state of protonation is dependent on the pH of the surrounding medium. This property is arguably the most powerful tool in our arsenal for resolving geometric isomers, particularly in reversed-phase liquid chromatography.[7][8] By controlling the mobile phase pH, we can control the molecule's ionization state, which in turn dramatically affects its retention and can even lock rapidly interconverting isomers into separable forms.[7]
Caption: Differential interaction of E/Z isomers with a nonpolar stationary phase.
Core Chromatographic Techniques: A Comparative Analysis
The choice of chromatographic technique is dictated by the specific nature of the isomers (geometric vs. chiral), the molecular properties (volatility, stability), and the analytical goal (quantification, purification). We will compare the three workhorse techniques: HPLC, SFC, and GC.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is often the first choice for the analysis of non-volatile, polar compounds like amidoximes. Separation is based on the partitioning of analytes between a polar mobile phase and a nonpolar stationary phase (e.g., C18).[9][10]
Causality Behind the Method: The Power of pH Control
For many amidoximes, the E and Z isomers interconvert rapidly at neutral pH, resulting in a single, broad peak. The key to a successful separation is to slow or stop this interconversion. In our experience, this is best achieved by protonating the amidoxime. By adding an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase, we lower the pH well below the pKa of the amidoxime.[7] The resulting protonation increases the double-bond character of the C-N bond, raising the energy barrier for rotation and effectively "locking" the isomers.[7] This allows the now-stable isomers to be resolved based on their differing hydrophobicities.
Column Selection Insights
While a standard C18 column is a robust starting point, consider alternatives if resolution is poor. A phenyl-hexyl phase can offer alternative selectivity through π-π interactions, which may differ between isomers. For highly polar amidoximes, an embedded polar group (EPG) column can provide better peak shape and retention.
Experimental Protocol: RP-HPLC Separation of Amidoxime E/Z Isomers
Objective: To resolve and quantify the E and Z geometric isomers of a target amidoxime derivative.
1. Instrumentation and Columns:
-
HPLC or UHPLC system with UV/Vis or PDA detector.
-
Column: Agilent Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm (or equivalent).[9]
2. Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B (Organic): 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Rationale: The TFA serves to protonate the amidoxime, stabilizing the isomers for separation.[7]
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Rationale: Elevated temperature reduces mobile phase viscosity and can improve peak efficiency.[9][11]
-
Detection Wavelength: 254 nm (or λmax of the analyte).
-
Injection Volume: 5 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 20.0 90 22.0 90 22.1 10 | 25.0 | 10 |
4. Sample Preparation:
-
Prepare a stock solution of the amidoxime sample at 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Dilute with the initial mobile phase conditions (90% A, 10% B) to a final concentration of 50 µg/mL.
-
Rationale: Dissolving the sample in a solvent similar to or weaker than the initial mobile phase prevents peak distortion.[11]
5. System Suitability and Analysis:
-
Equilibrate the system until a stable baseline is achieved.
-
Perform five replicate injections of a standard mixture. The relative standard deviation (RSD) for the peak areas of each isomer should be <2.0%.
-
The resolution between the E and Z isomer peaks should be >1.5.
-
Inject samples and quantify using peak area.
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful, "green," and highly efficient alternative to both normal-phase and reversed-phase HPLC. It uses supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity, allowing for faster separations and higher efficiency.[12][13]
Causality Behind the Method: Orthogonal Selectivity
SFC is fundamentally a normal-phase technique, separating compounds based on polarity.[12] This makes it "orthogonal" to RP-HPLC. If two isomers are difficult to separate by RP-HPLC due to similar hydrophobicities, they may be easily resolved by SFC if they have even minor differences in polarity. This orthogonality is invaluable for method development. In our experience, SFC is particularly adept at resolving complex mixtures containing multiple stereoisomers and geometric isomers simultaneously, often in a single run.[5][14]
Advantages for Isomer Separation:
-
Speed: Due to the low viscosity of supercritical CO2, high flow rates can be used without generating excessive backpressure, leading to run times that are 3-4 times faster than HPLC.[12][15]
-
Efficiency: SFC provides superior peak resolution and efficiency, making it ideal for separating closely related isomers.[16]
-
Chiral Separations: SFC is the gold standard for chiral separations, especially when using polysaccharide-based chiral stationary phases (CSPs).[15][17] It can often resolve enantiomers that are inseparable by HPLC.
Experimental Protocol: SFC Screening for Chiral and Geometric Isomers
Objective: To rapidly screen for the separation of all four potential isomers (E enantiomeric pair and Z enantiomeric pair) of an amidoxime derivative.
1. Instrumentation and Columns:
-
Analytical SFC system with a back-pressure regulator and PDA detector.
-
Screening Columns:
2. Mobile Phase Preparation:
-
Mobile Phase A: Supercritical CO2
-
Mobile Phase B (Co-solvent): Methanol
-
Rationale: Methanol is a common polar modifier used to increase the elution strength of the mobile phase.
3. Chromatographic Conditions:
-
Flow Rate: 3.0 mL/min
-
Outlet Pressure (BPR): 150 bar
-
Column Temperature: 35 °C
-
Gradient Program (for screening):
Time (min) % Co-solvent (Methanol) 0.0 5 5.0 40 5.1 5 | 6.0 | 5 |
4. Sample Preparation:
-
Dissolve the sample in methanol or another suitable organic solvent at a concentration of 1 mg/mL.
5. Analysis:
-
Inject the sample onto each column using the screening gradient.
-
Evaluate the resulting chromatograms for the number of peaks and the resolution between them.
-
The method that resolves all four isomers (or the maximum number) can then be optimized by switching to an isocratic mobile phase composition that provides the best balance of resolution and analysis time.
Gas Chromatography (GC)
GC is a powerful technique for volatile and thermally stable compounds. Separation occurs based on the analyte's boiling point and its interaction with the stationary phase.
Causality Behind the Method: The Derivatization Dilemma
Most amidoximes are not sufficiently volatile or thermally stable for direct GC analysis. Therefore, a derivatization step is required, typically to form a more stable and volatile analog like a methoxime. However, this very step can introduce a new analytical problem: the derivatization reaction itself can produce a mixture of E and Z methoxime isomers.[18] This complicates the chromatogram, as you may now have two peaks for each original isomer, and these new geometric isomers can be difficult to resolve by GC.[18]
Recommendation: Due to the challenges of thermal stability and derivatization-induced isomerism, GC is generally not the preferred method for amidoxime analysis unless the derivatives are well-characterized and the method is specifically validated for this purpose. In most drug development settings, the reliability and direct applicability of HPLC and SFC make them superior choices.
Quantitative Comparison and Method Selection
Choosing the optimal technique requires a clear understanding of the analytical objective. The table below provides a side-by-side comparison to guide this decision.
| Parameter | Reversed-Phase HPLC | Supercritical Fluid Chromatography (SFC) | Gas Chromatography (GC) |
| Primary Separation Principle | Hydrophobicity | Polarity (Normal-Phase) | Volatility / Boiling Point |
| Isomer Applicability | Excellent for E/Z isomers (with pH control).[7][10] Good for some chiral separations. | Excellent for all isomer types: chiral, E/Z, positional. Often resolves all simultaneously.[5][14] | Limited. Best for volatile E/Z isomers. Chiral requires specific columns. |
| Analysis Speed | Moderate (typically 15-30 min) | Very Fast (typically 2-8 min)[5][12] | Fast (typically 5-20 min) |
| Resolution & Efficiency | Good to Very Good | Excellent[16] | Very High |
| "Green" Chemistry | Poor (High organic solvent usage) | Excellent (Uses recycled CO2, minimal organic co-solvent)[15] | Good (Low solvent usage) |
| Key Requirement | Mobile phase pH control for E/Z isomers. | Access to specialized SFC instrumentation. | Analyte must be volatile and thermally stable, or suitable for derivatization. |
| Best For... | Routine QC of known E/Z isomers; labs without SFC. | Method development, screening complex isomer mixtures, chiral separations, preparative purification. | Analysis of specific, known volatile derivatives. |
graph { graph [fontname="Arial", fontsize=10, penwidth=1.5, color="#5F6368"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, penwidth=1.5, color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal, penwidth=1.5];Start [label="Start:\nNeed to Separate\nAmidoxime Isomers", fillcolor="#34A853", fontcolor="#FFFFFF"]; IsomerType [label="What is the primary\nisomer type?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Chiral [label="Chiral (Enantiomers)\nor Mixed Isomers", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Geometric [label="Geometric (E/Z) Only", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; SFC [label="RECOMMEND:\nSupercritical Fluid\nChromatography (SFC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HPLC [label="RECOMMEND:\nReversed-Phase HPLC\n(with pH control)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckOrtho [label="Is HPLC resolution\ninsufficient?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; End_SFC [label="Use SFC for orthogonal\nselectivity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End_HPLC [label="Validated HPLC Method", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> IsomerType; IsomerType -- Chiral [label=""]; IsomerType -- Geometric [label=""]; Chiral -> SFC; Geometric -> HPLC; HPLC -> CheckOrtho; CheckOrtho -- End_SFC [label="Yes"]; CheckOrtho -- End_HPLC [label="No"]; }
Caption: Decision workflow for selecting the appropriate chromatographic technique.
Conclusion and Final Recommendations
The chromatographic separation of amidoxime isomers is a critical task in pharmaceutical analysis that demands a nuanced approach. While RP-HPLC is a reliable and widely accessible technique, its success for geometric isomers is fundamentally dependent on the strategic use of mobile phase pH to control isomer interconversion.
In our expert opinion, Supercritical Fluid Chromatography (SFC) represents the superior technology for this application . Its speed, high efficiency, and orthogonal selectivity make it an unparalleled tool for method development, especially for complex molecules with both chiral centers and geometric isomerism.[5][14][16] The "green" aspect of minimizing organic solvent waste is an additional, significant advantage.[15] For any laboratory routinely involved in the development of amidoxime-based drug candidates, an investment in SFC capabilities will yield substantial returns in productivity and analytical power. Gas Chromatography should be reserved for specific cases where thermal stability and derivatization artifacts are well-understood and controlled.
By understanding the physicochemical principles of the isomers and the strengths of each chromatographic technique, researchers can develop robust, reliable, and efficient methods to ensure the safety and efficacy of these promising pharmaceutical compounds.
References
-
Review: Isomer Separation, Chiral Resolution, and Structure Elucidation Analyses Are the Future of Analytical Supercritical Fluid Chromatography—Mass Spectrometry. Scientific Research Publishing. [Link]
-
The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis. OMICS International. [Link]
-
Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). Waters. [Link]
-
Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. [Link]
-
Supercritical fluid chromatography. Wikipedia. [Link]
-
Chiral separation of amides using supercritical fluid chromatography. PubMed. [Link]
-
pH-Controlled isomerization kinetics of ortho-disubstituted benzamidines: E/Z isomerism and axial chirality. Beilstein Journals. [Link]
-
Two Steps Non-Enzymatic Synthesis of Molnupiravir... and Analytical Method Development for Estimation of Genotoxic Impurity... by using RP-HPLC Technique. ResearchGate. [Link]
-
Easy purification of isomers with prepacked glass columns. Chromatography Today. [Link]
-
Synthesis and Evaluation of Amidoximes as Potential Pharmaceuticals Against Antimicrobial-Resistant Bacteria. Digital Commons @ Andrews University. [Link]
- Improved process for the preparation of amidoxime derivatives.
- Method of separating E and Z isomers of an alkene alcohol and derivatives thereof.
-
Chiral Drug Separation. ScienceDirect. [Link]
-
The Chemistry of Amidoximes. ResearchGate. [Link]
-
Chiral resolution. Wikipedia. [Link]
-
Silica Immobilised Chloro- and Amido-Derivatives of Eremomycine as Chiral Stationary Phases for the Enantioseparation of Amino Acids by Reversed-Phase Liquid Chromatography. PMC. [Link]
-
Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding. FULIR. [Link]
-
Profiling the Isomerization of Biologically Relevant (E)-(Z) Isomers by Supercritical Fluid Chromatography (SFC). LCGC International. [Link]
-
How to separate E and Z isomers?. ResearchGate. [Link]
-
Improved Method for Preparation of Amidoxime Modified Poly(acrylonitrile-co-acrylic acid): Characterizations and Adsorption Case Study. MDPI. [Link]
-
Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. MDPI. [Link]
-
Relationship between Physicochemical Properties and Chromatographic Retention of Some Adamantane Derivatives. ResearchGate. [Link]
-
Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. PMC. [Link]
-
The Synthesis and Evaluation of Amidoximes as Cytotoxic Agents on Model Bacterial E. coli Strains. PMC. [Link]
-
Calculations of the Thermodynamic Characteristics and Physicochemical Properties of Symmetric and Asymmetric Isomeric Compounds for Identification in Chromatography-Mass Spectrometry. MDPI. [Link]
-
An in-depth study on Z/E-methoxime isomers in gas chromatography-quadrupole mass spectrometry analysis of C6-keto-opioids in hum. Oxford Academic. [Link]
-
A convenient one-pot synthesis of N -substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones. RSC Advances. [Link]
-
(PDF) Synthesis of amidoximes using an efficient and rapid ultrasound method. ResearchGate. [Link]
-
Studies on the synthesis of amidoximes from nitroalkanes. PMC. [Link]
-
Synthesis and Structure Elucidation of New Benzimidazole Amidoxime Derivatives. ResearchGate. [Link]
-
Characterization of physicochemical properties of substances using chromatographic separation methods. Macedonian Pharmaceutical Bulletin. [Link]
-
Factors Impacting Chromatography Retention Time. Separation Science. [Link]
-
CHROMATOGRAPHIC METHODS TO ANALYZE GEOMETRICAL AND POSITIONAL ISOMERS OF FATTY ACIDS. ResearchGate. [Link]
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Safety Operating Guide
3-Methylpyridine-2-amidoxime: Advanced Disposal & Handling Protocol
Executive Summary
This guide provides a definitive operational protocol for the disposal of 3-Methylpyridine-2-amidoxime (CAS: 690632-33-8) . Unlike generic organic waste, this compound possesses a dual-functional nature—a pyridine ring acting as a weak base and an amidoxime group capable of metal chelation and nucleophilic attack. Improper disposal can lead to unexpected exothermic cyclization or the mobilization of heavy metals in waste streams. This protocol mandates a Segregated Organic Base workflow to ensure personnel safety and regulatory compliance.
Part 1: Chemical Profile & Hazard Mechanism
To handle waste effectively, one must understand the underlying chemical behavior that dictates safety margins.
The Chelation & Reactivity Risk
The amidoxime moiety (
-
Operational Implication: Never dispose of this substance in "Aqueous Waste" containers contaminated with heavy metals. It can solubilize precipitated metals, violating discharge permits and complicating downstream waste treatment [1].
-
Thermal Instability: Amidoximes are thermally labile. Upon heating or contact with strong acylating agents (e.g., acid chlorides), they can undergo O-acylation followed by cyclization to form 1,2,4-oxadiazoles, a reaction that is often exothermic [2].
Quantitative Hazard Data
Treat 3-Methylpyridine-2-amidoxime as a Category 3 Toxic Solid and Skin Irritant based on structural analogs (e.g., 2-cyanopyridine, 3-aminopyridine).
| Property | Value / Classification | Operational Relevance |
| CAS Number | 690632-33-8 | Unique Identifier for Waste Manifests |
| Physical State | Solid (Beige Powder) | Dust inhalation risk; requires N95/P100 mask |
| Acidity (pKa) | ~12 (Amidoxime proton) [3] | Acts as a base; incompatible with strong acids |
| RCRA Status | Not P/U Listed (Characteristic) | Dispose as "Toxic" (D000 characteristic if tested) |
| GHS Class | Acute Tox. 3 (Oral/Dermal) | High Risk: Avoid all skin contact |
Part 2: Segregation Logic (The Self-Validating System)
A self-validating waste system relies on chemical compatibility rather than just regulatory codes. The following logic prevents cross-reactivity in the waste drum.
The "Organic Base" Stream
This compound must be segregated into the Organic Bases stream.
-
Why not General Organics? Mixing with acidic organic waste (e.g., acetic acid, phenols) can induce protonation and heat generation.
-
Why not Oxidizers? The pyridine nitrogen and the oxime nitrogen are susceptible to oxidation by nitric acid or peroxides, potentially releasing toxic nitrogen oxides (
).
Compatibility Visualization
The following diagram illustrates the decision logic for segregating this specific compound.
Figure 1: Segregation logic flow ensuring chemical stability during storage.
Part 3: Step-by-Step Disposal Protocol
Personal Protective Equipment (PPE)
-
Hand Protection: Double-gloving is required. Inner glove: Latex (tactility). Outer glove: Nitrile (minimum 0.11 mm) . Pyridine derivatives can permeate thin rubber.
-
Respiratory: If handling >100mg of powder outside a fume hood, use a P100 particulate respirator .
-
Eye: Chemical splash goggles (ANSI Z87.1).
Scenario A: Solid Waste Disposal (Surplus Powder)
Objective: Contain dust and prevent leaching.
-
Primary Containment: Transfer the surplus powder into a screw-top high-density polyethylene (HDPE) jar. Do not use glass for the primary waste container if possible, to prevent breakage during drum compaction.
-
Labeling: Affix a hazardous waste label.
-
Constituents: "3-Methylpyridine-2-amidoxime (98%)"
-
Hazard Checkboxes: [x] Toxic [x] Irritant
-
-
Secondary Containment: Place the HDPE jar inside a clear, sealable zip-lock bag (6-mil thickness preferred).
-
Manifesting: Designate for Incineration .
-
DOT Shipping Name (Generic): UN 2811, Toxic solids, organic, n.o.s. (3-Methylpyridine-2-amidoxime), 6.1, PG III.
-
Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquor)
Objective: Prevent precipitation and cross-reaction.
-
Solvent Selection: Ensure the compound is dissolved in a compatible organic solvent (Methanol, Ethanol, or DCM). Avoid dissolving in Acetone if the waste will sit for months (potential oxime-ketone condensation, though slow).
-
pH Check: Verify the pH of the waste solution is > 7 . If acidic, neutralize slowly with 1M NaOH or Sodium Bicarbonate before adding to the drum.
-
Consolidation: Pour into the "Organic Bases / Non-Halogenated Organics" carboy.
-
Critical Stop: Do not pour into the "Acid Waste" carboy.
-
-
Rinsing: Triple rinse the original flask with methanol. Add rinsate to the same waste container.
Operational Workflow Diagram
Figure 2: Operational workflow for safe containment and labeling.
Part 4: Regulatory & Emergency Response
US EPA (RCRA) Considerations
While 3-Methylpyridine-2-amidoxime is not explicitly P-listed or U-listed, the generator is responsible for determining characteristics.
-
Determination: Based on the oral toxicity of pyridine analogs (LD50 ~400-800 mg/kg), this waste should be managed as Hazardous Waste (Characteristic of Toxicity) to ensure "Cradle-to-Grave" liability protection.
Spill Response (Small Scale < 50g)
-
Evacuate: Clear the immediate bench area.
-
PPE Up: Don nitrile gloves, lab coat, and safety goggles.
-
Contain: Cover the powder spill with a damp paper towel (dampened with water) to prevent dust generation.
-
Clean: Scoop up the damp material. Wipe the area with a 10% bleach solution (oxidizes the amidoxime/pyridine residues), followed by water.
-
Disposal: Place all cleanup materials into the Solid Waste stream described in Section 3.2.
References
-
Oak Ridge National Laboratory. (2015).[1][2] Acidity of the amidoxime functional group in aqueous solution: a combined experimental and computational study. ORNL Publications. Link
-
Royal Society of Chemistry. (2022).[3][4] Reactivity of a di(amidoxime) ligand in the presence of Cu(II)/Ni(II). Dalton Transactions.[4] Link
-
Fisher Scientific.[5] (2012).[5][4][6] Safety Data Sheet: 3-Methylpyridine-2-amidoxime. Link
-
US EPA.[7] (2025).[1][2][6][8] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Link
-
Sigma-Aldrich. (2025).[2] Safety Data Sheet: 3-Methylpyridine. (Used for analog toxicity data). Link
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- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
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- 5. fishersci.com [fishersci.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. Pyridine | CASRN 110-86-1 | DTXSID9021924 | IRIS | US EPA, ORD [iris.epa.gov]
- 8. carlroth.com [carlroth.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
